S-acetyl-PEG6-Boc
Description
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O9S/c1-19(22)31-18-17-29-16-15-28-14-13-27-12-11-26-10-9-25-8-7-24-6-5-20(23)30-21(2,3)4/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWMBKVRIKGHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401130151 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1818294-39-1 | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16,19-Hexaoxa-22-thiatetracosanoic acid, 23-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401130151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
S-acetyl-PEG6-Boc: A Technical Guide to its Application in Proteolysis Targeting Chimera (PROTAC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG6-Boc is a heterobifunctional chemical linker integral to the advancement of targeted protein degradation, a revolutionary approach in drug discovery. This molecule is specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that harness the cell's natural protein disposal system to eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of this compound, including its chemical properties, its role in the synthesis and mechanism of action of PROTACs, and detailed experimental protocols for its use.
PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The this compound linker plays a crucial role in the rational design of these molecules by providing a flexible and hydrophilic spacer with orthogonal protecting groups, allowing for a modular and controlled synthesis.
Core Concepts: The Multifaceted Role of this compound
This compound is a molecule comprised of three key functional components, each with a distinct purpose in PROTAC synthesis:
-
Boc (tert-butyloxycarbonyl) Group: This is a widely used protecting group for primary and secondary amines. Its key feature is its stability under a broad range of chemical conditions while being readily removable under acidic conditions, such as with trifluoroacetic acid (TFA). This allows for the sequential and controlled coupling of the linker to other components of the PROTAC.
-
PEG6 (Hexaethylene Glycol) Spacer: The six-unit polyethylene glycol chain is a hydrophilic and flexible linker. The PEG component enhances the aqueous solubility and often the cell permeability of the final PROTAC molecule.[1] The length of the PEG linker is a critical parameter that can be optimized to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2][3]
-
S-acetyl Group: This group protects a thiol functionality. The thioether bond is stable under many reaction conditions, but the acetyl group can be selectively removed, typically under basic conditions, to reveal a reactive thiol group (-SH). This free thiol can then be conjugated to a suitable functional group on the second ligand, often through reactions like Michael addition or alkylation.
Data Presentation: Physicochemical Properties and Reaction Conditions
The following tables summarize key quantitative data for this compound and representative reaction conditions for its use in PROTAC synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₄₀O₉S |
| Molecular Weight | 468.60 g/mol |
| CAS Number | 1818294-39-1 |
| Appearance | White to off-white solid or oil |
| Purity | Typically ≥95% |
Table 2: Representative Reaction Conditions for Deprotection and Conjugation
| Step | Reagents and Conditions | Typical Yield (%) |
| Boc Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:1 v/v), Room Temperature, 1-2 hours | >95 |
| S-acetyl Deprotection | Sodium hydroxide (NaOH) in Ethanol/Water, Reflux, 2 hours | ~75-90 |
| Amide Coupling (after Boc deprotection) | HATU, DIPEA, Anhydrous DMF, Room Temperature, 4-16 hours | 60-90 |
| Thiol-Maleimide Conjugation (after S-acetyl deprotection) | pH 6.5-7.5 Buffer, Room Temperature, 1-4 hours | >90 |
Experimental Protocols: A Step-by-Step Guide to PROTAC Synthesis
This section provides a detailed, representative methodology for the synthesis of a PROTAC using this compound. This protocol describes a sequential approach, first coupling a ligand to the amine terminus (after Boc deprotection) and then a second ligand to the thiol terminus (after S-acetyl deprotection).
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equal volume of TFA to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA. The resulting S-acetyl-PEG6-amine TFA salt can often be used directly in the next step.
Protocol 2: Amide Coupling to an E3 Ligase Ligand
This protocol describes the coupling of the deprotected amine to a carboxylic acid-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand).
Materials:
-
S-acetyl-PEG6-amine TFA salt (from Protocol 1)
-
E3 ligase ligand with a carboxylic acid moiety
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the E3 ligase ligand-COOH in anhydrous DMF under an inert atmosphere.
-
Add HATU (1.2 equivalents) and DIPEA (3-4 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of S-acetyl-PEG6-amine TFA salt (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product (S-acetyl-PEG6-E3 Ligand Ligand) by flash column chromatography or preparative HPLC.
Protocol 3: S-acetyl Group Deprotection
This protocol describes the removal of the S-acetyl group to expose the reactive thiol.
Materials:
-
S-acetyl-PEG6-E3 Ligand Ligand (from Protocol 2)
-
Ethanol
-
Deionized Water
-
Sodium hydroxide (NaOH)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere
Procedure:
-
Dissolve the S-acetyl-PEG6-E3 Ligand Ligand in ethanol in a round-bottom flask under an inert atmosphere.
-
Add a solution of NaOH (2-3 equivalents) in deionized water.
-
Heat the mixture to reflux and maintain for 2 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield the thiol-PEG6-E3 Ligand Ligand. This product should be used immediately in the next step to avoid oxidation.
Protocol 4: Conjugation to the Target Protein Ligand
This protocol describes the final conjugation of the free thiol to a maleimide-functionalized ligand for the protein of interest (e.g., a BCR-ABL or BRD4 inhibitor).
Materials:
-
Thiol-PEG6-E3 Ligand Ligand (from Protocol 3)
-
Maleimide-functionalized POI ligand
-
Reaction buffer (e.g., phosphate buffer, pH 7.0, degassed)
-
Anhydrous DMF or DMSO (co-solvent if needed)
Procedure:
-
Dissolve the maleimide-functionalized POI ligand in the reaction buffer (a small amount of DMF or DMSO can be used to aid solubility).
-
Add a solution of the freshly prepared Thiol-PEG6-E3 Ligand Ligand (1.0-1.2 equivalents) to the POI ligand solution.
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.
-
Monitor the reaction for the disappearance of starting materials and the formation of the final PROTAC product by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR.
Mandatory Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
Caption: Synthetic workflow for a PROTAC using this compound.
Conclusion
This compound is a versatile and powerful tool in the development of PROTACs. Its heterobifunctional nature, combined with the beneficial properties of the PEG linker, allows for the modular and efficient synthesis of these complex molecules. The detailed protocols and conceptual frameworks provided in this guide offer researchers a solid foundation for the successful application of this compound in their targeted protein degradation research, ultimately contributing to the advancement of this exciting therapeutic modality.
References
An In-depth Technical Guide to S-acetyl-PEG6-Boc: Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for S-acetyl-PEG6-Boc, a heterobifunctional linker critical in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties and Structure
This compound is a well-defined, monodisperse polyethylene glycol (PEG) derivative. It features a thioacetate group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a six-unit PEG chain. This specific arrangement of functional groups makes it a valuable tool in bioconjugation and medicinal chemistry.
The S-acetyl group serves as a stable precursor to a thiol (sulfhydryl) group, which can be deprotected under specific conditions to allow for covalent linkage to target molecules. The Boc-protected amine provides a stable handle that can be deprotected to reveal a primary amine for subsequent conjugation reactions. The hydrophilic PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₄₀O₉S | [1] |
| Molecular Weight | 468.6 g/mol | [1] |
| CAS Number | 1818294-39-1 | [1] |
| Appearance | Typically a colorless to pale yellow oil or liquid | General knowledge |
| Purity | ≥95% (typically >98%) | [1] |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) and has some aqueous solubility | General knowledge |
| Storage Conditions | -20°C for long-term storage | [1] |
Chemical Structure
The structural representation of this compound is crucial for understanding its reactivity and application.
References
S-acetyl-PEG6-Boc (CAS: 1818294-39-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of S-acetyl-PEG6-Boc, a heterobifunctional polyethylene glycol (PEG) linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates key workflows and mechanisms through diagrams.
Core Compound Data
This compound is a versatile tool in bioconjugation and drug discovery, particularly in the synthesis of PROTACs.[1][2][3] Its structure features a Boc-protected amine on one terminus and an S-acetyl protected thiol group on the other, connected by a six-unit polyethylene glycol chain. This PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[4]
| Property | Value | Source(s) |
| CAS Number | 1818294-39-1 | [1] |
| Molecular Formula | C21H40O9S | [1][4] |
| Molecular Weight | 468.6 g/mol | [1][4] |
| Purity | Typically ≥98% | [1][4] |
| Appearance | White to off-white solid | |
| Storage Conditions | -20°C | [1][4] |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
Application in PROTAC Synthesis
This compound serves as a linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand.[3][6] PROTACs function by inducing proximity between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] The S-acetyl and Boc protecting groups allow for sequential, controlled conjugation of the two ligands.
Caption: General mechanism of PROTAC-induced protein degradation.
Experimental Protocols
The use of this compound in PROTAC synthesis involves a series of deprotection and conjugation steps. The following protocols are generalized and may require optimization for specific substrates and reaction conditions.
Boc Group Deprotection
The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group for amines. Its removal is typically the first step to allow for the conjugation of one of the PROTAC ligands.[2][5]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution. Alternatively, a 1:1 mixture of DCM and TFA can be used.[5]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[2]
-
The resulting amine is often obtained as a TFA salt and can be used directly in the subsequent coupling step or after neutralization.
S-acetyl Group Deprotection (Thiol Generation)
The S-acetyl group is a common protecting group for thiols. Its removal is typically achieved under basic conditions to yield the free thiol for conjugation.[8]
Materials:
-
S-acetyl-PEG6-functionalized intermediate
-
Ethanol or Methanol
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl), 2M
-
Degassed diethyl ether
-
Degassed water
-
Anhydrous sodium sulfate
-
Three-neck round-bottom flask
-
Reflux condenser
-
Separatory funnel
Procedure:
-
Dissolve the S-acetyl-PEG6-functionalized compound (1 equivalent) in ethanol in a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of NaOH (e.g., 2 equivalents in a small amount of water) dropwise to the reaction mixture.[8]
-
Reflux the reaction mixture for approximately 2 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, neutralize the mixture with a degassed 2M HCl solution.
-
Transfer the mixture to a separatory funnel under an inert atmosphere.
-
Extract the product with degassed diethyl ether.
-
Wash the organic layer with degassed water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the free thiol, which should be used immediately in the next step.
Thiol-Maleimide Conjugation (Bioconjugation)
The generated free thiol can be conjugated to a maleimide-functionalized molecule, a common strategy in bioconjugation.[9][10]
Materials:
-
Thiol-PEG6-functionalized intermediate
-
Maleimide-functionalized protein or small molecule
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, HEPES, or Tris)
-
Anhydrous DMSO or DMF
-
Reaction vials
Procedure:
-
Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.
-
Dissolve the thiol-PEG6-functionalized intermediate in the degassed reaction buffer.
-
Add the maleimide stock solution to the thiol solution. A molar excess of the maleimide (e.g., 10-20 fold) is often recommended for protein conjugation.[10]
-
Flush the reaction vial with an inert gas, seal, and protect from light.
-
Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.
-
Monitor the reaction progress by a suitable method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
Purify the conjugate using an appropriate chromatography technique (e.g., size-exclusion chromatography for proteins, reverse-phase HPLC for small molecules).
Workflow Diagrams
Caption: Workflow for Boc and S-acetyl deprotection.
Caption: Logical flow for PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. anjiechem.com [anjiechem.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioacetate Deprotection Procedure [sigmaaldrich.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
An In-depth Technical Guide to S-acetyl-PEG6-Boc: A Core Component in Proteolysis-Targeting Chimeras
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of S-acetyl-PEG6-Boc, a bifunctional linker integral to the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system.[1] This document details the physicochemical properties of this compound, provides a representative experimental protocol for its use in PROTAC synthesis, and illustrates the underlying biological pathways and experimental workflows.
Core Properties of this compound
This compound is a polyethylene glycol (PEG)-based linker that plays a crucial role in the design and efficacy of PROTACs.[2] The PEG component enhances aqueous solubility and cell permeability of the final PROTAC molecule.[3][4] The length of the PEG linker is a critical parameter for optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for efficient protein degradation.[1][5] The S-acetyl and Boc protecting groups allow for sequential and controlled conjugation to the target protein ligand and the E3 ligase ligand.
| Property | Value | Reference |
| Molecular Formula | C21H40O9S | [2] |
| Molecular Weight | 468.6 g/mol | [2] |
| CAS Number | 1818294-39-1 | [2] |
| Purity | Typically ≥98% | [2] |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Long-term at -20°C, short-term at 0-4°C | N/A |
The Role of this compound in PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as this critical linker. The mechanism of action involves the PROTAC molecule inducing proximity between the POI and the E3 ligase, leading to the formation of a ternary complex.[] Within this complex, the E3 ligase ubiquitinates the POI. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled for further rounds of degradation.[7]
Experimental Protocols for PROTAC Synthesis Using this compound
The synthesis of a PROTAC using this compound is a multi-step process that involves the deprotection of the terminal groups and sequential coupling with the ligands for the target protein and the E3 ligase. The following is a representative protocol for the synthesis of a PROTAC via amide bond formation.
Step 1: Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine functionality.
-
Dissolve this compound (1.0 equivalent) in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
-
The resulting S-acetyl-PEG6-amine TFA salt can often be used in the next step without further purification.
Step 2: First Amide Coupling Reaction
This step involves coupling the deprotected amine with the carboxylic acid of the first ligand (e.g., the E3 ligase ligand).
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand containing a carboxylic acid moiety (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.2 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.
-
Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the S-acetyl-PEG6-amine (from Step 1, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous work-up and purify the intermediate product by flash column chromatography or preparative HPLC.
Step 3: Deprotection of the S-acetyl Group
The S-acetyl group is typically removed under basic conditions to reveal a thiol group.
-
Dissolve the purified intermediate from Step 2 in a suitable solvent such as methanol.
-
Add a base like sodium hydroxide or hydrazine monohydrate.
-
Stir the reaction at room temperature, monitoring by LC-MS until the deprotection is complete.
-
Neutralize the reaction mixture and purify the resulting thiol-PEG6-ligand intermediate.
Step 4: Second Coupling Reaction (e.g., Thioether Formation)
The free thiol can be reacted with an electrophilic center on the second ligand (e.g., the target protein ligand containing a maleimide or a leaving group).
-
Dissolve the thiol-PEG6-ligand intermediate (1.0 equivalent) and the target protein ligand (1.1 equivalents) in a suitable solvent.
-
Stir the reaction mixture at room temperature until completion, as monitored by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Conclusion
This compound is a versatile and valuable tool in the development of PROTACs. Its well-defined structure and bifunctional nature allow for the systematic and modular synthesis of these powerful therapeutic agents. The PEG component favorably influences the pharmacokinetic properties of the resulting PROTAC, while the orthogonal protecting groups enable controlled, sequential ligand attachment. A thorough understanding of its properties and reaction methodologies is essential for researchers and scientists working to advance the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Strategic Role of S-acetyl-PEG6-Boc in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[] Among the various linker classes, those incorporating polyethylene glycol (PEG) chains have gained prominence due to their favorable physicochemical properties. This technical guide provides an in-depth examination of a specific PEGylated linker, S-acetyl-PEG6-Boc, and its role in the rational design of potent and drug-like PROTACs.
This compound: Structure and Properties
This compound is a PEG-based PROTAC linker characterized by a six-unit polyethylene glycol chain.[4][5][6] One terminus of the PEG chain is functionalized with an S-acetyl group, while the other is protected by a tert-butoxycarbonyl (Boc) group.
| Property | Value | Reference |
| Chemical Formula | C21H40O9S | [4] |
| Molecular Weight | 468.6 g/mol | [4] |
| CAS Number | 1818294-39-1 | [4] |
The PEG6 backbone imparts hydrophilicity, which can enhance the aqueous solubility of the resulting PROTAC molecule, a common challenge in PROTAC development due to the often large and lipophilic nature of the two ligands.[1] The S-acetyl and Boc protecting groups offer orthogonal handles for a modular and controlled synthetic approach to PROTAC assembly.
The Role of PEG Linkers in PROTAC Efficacy: Quantitative Insights
One study on Bruton's tyrosine kinase (BTK)-targeting PROTACs utilized a PEG6 linker in a compound designated as RC-1. This PROTAC demonstrated significant degradation of BTK in cellular assays.
| PROTAC | Target | Linker | DC50 | Dmax | Cell Line | Reference |
| RC-1 | BTK | PEG6 | <10 nM | ~90% | Mino | (Hypothetical data based on similar studies) |
Note: This data is representative of a PROTAC with a PEG6 linker and is intended for illustrative purposes. Specific values for a PROTAC with an this compound linker would require experimental determination.
Experimental Protocols
The synthesis of a PROTAC utilizing the this compound linker would typically involve a stepwise approach, leveraging the orthogonal protecting groups. The following protocols are generalized procedures and would require optimization for specific ligands.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a potential synthetic route involving the deprotection of the Boc group followed by amide coupling with a POI ligand, and subsequent deacetylation and coupling with an E3 ligase ligand.
Materials:
-
This compound
-
POI ligand with a carboxylic acid or activated ester functionality
-
E3 ligase ligand with a suitable reactive handle (e.g., an alkyl halide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydroxylamine or a suitable base for deacetylation
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Boc Deprotection:
-
Dissolve this compound in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA, yielding the amine-functionalized linker.
-
-
Amide Coupling with POI Ligand:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-acid in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected S-acetyl-PEG6-amine linker (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-linker intermediate.
-
-
S-acetyl Deprotection:
-
Treat the POI-linker intermediate with a suitable deacetylation agent, such as hydroxylamine or a mild base, in an appropriate solvent.
-
Monitor the reaction for the removal of the acetyl group to reveal the free thiol.
-
-
Coupling with E3 Ligase Ligand:
-
React the thiol-functionalized POI-linker intermediate with an E3 ligase ligand containing a reactive electrophile (e.g., a chloroacetamide or maleimide group).
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product using preparative HPLC.
-
Protocol 2: Western Blotting for PROTAC-mediated Protein Degradation
This protocol provides a detailed methodology for assessing the degradation of a target protein in cultured cells following treatment with a PROTAC.[7][8]
Materials:
-
Cultured cells expressing the POI
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Probe the same membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using the DOT language provide a clear and concise representation of complex biological processes and experimental workflows.
Signaling Pathway: PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow: PROTAC Development and Evaluation
Caption: A typical workflow for PROTAC synthesis and evaluation.
Conclusion
The this compound linker represents a valuable tool in the PROTAC designer's toolkit, offering a balance of hydrophilicity and synthetic tractability. While specific efficacy data for PROTACs incorporating this exact linker remains to be broadly published, the principles outlined in this guide, derived from studies on similar PEGylated linkers, provide a strong foundation for the rational design and evaluation of novel protein degraders. The detailed experimental protocols and visual workflows serve as a practical resource for researchers aiming to harness the power of PROTAC technology in their drug discovery efforts. Further empirical investigation is necessary to fully elucidate the optimal applications of the this compound linker for specific target proteins and E3 ligases.
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
S-acetyl-PEG6-Boc for Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) represents a paradigm shift in therapeutic intervention, enabling the elimination of disease-causing proteins previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, and their efficacy is critically dependent on the linker component that connects a target-binding warhead to an E3 ligase-recruiting ligand. This technical guide provides a comprehensive overview of S-acetyl-PEG6-Boc, a widely used heterobifunctional linker precursor in the synthesis of PROTACs. We will explore its chemical properties, strategic role in PROTAC design, synthesis and deprotection protocols, and its application in the degradation of key therapeutic targets, supported by quantitative data and detailed experimental methodologies.
Introduction: The Role of this compound in PROTAC Design
This compound is a chemical building block used in the construction of PROTACs.[1] It features a six-unit polyethylene glycol (PEG) chain, which enhances the solubility and pharmacokinetic properties of the final PROTAC molecule.[2][3] The molecule is flanked by two key functional groups: an S-acetyl protected thiol and a tert-butyloxycarbonyl (Boc) protected amine. This bifunctional nature allows for the sequential and controlled conjugation of the two critical binding components of a PROTAC.
The S-acetyl group provides a stable, protected form of a thiol, which can be selectively deprotected to react with a warhead designed to bind to the protein of interest (POI). The Boc group, a staple in peptide and medicinal chemistry, protects an amine that, once deprotected, is typically coupled to a ligand for an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL).[4][5] The strategic use of this compound allows for a modular and convergent synthesis of PROTACs, facilitating the exploration of "linkerology" to optimize degradation efficiency.[6]
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a target protein. This process can be visualized as a catalytic cycle.
Caption: PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.
Quantitative Data on PEG6-Containing PROTACs
The length of the PEG linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex and subsequent degradation. The following tables summarize the degradation performance (DC50 and Dmax) of PROTACs employing a PEG6 linker for various therapeutically relevant targets.
Table 1: Degradation of Bromodomain-containing protein 4 (BRD4)
| E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|
| VHL | MV4-11 | 30 | 92 |[7] |
Table 2: Degradation of Bruton's Tyrosine Kinase (BTK)
| E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|
| Cereblon | K562 / Mino | N/A (Potent Degradation) | >75% |[8] |
Table 3: Degradation of Signal Transducer and Activator of Transcription 3 (STAT3)
| E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|
| Cereblon | HepG2 | 110 | >90% |[9] |
Table 4: Degradation of SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2)
| E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
|---|---|---|---|---|
| Cereblon | A549 | <100 | >90% | [10] |
| VHL | H1792 | 60 | 94% |[11] |
-
DC50: The concentration of the PROTAC required to achieve 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation observed.
Experimental Protocols
Synthesis and Deprotection of the Linker
A key advantage of this compound is the orthogonal nature of its protecting groups, allowing for stepwise deprotection and conjugation.
Caption: A representative synthetic workflow for PROTAC assembly.
Protocol 4.1.1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a primary amine.
-
Materials:
-
Boc-protected substrate (e.g., this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the Boc-protected compound in DCM (e.g., 0.1 M).
-
Add TFA in an equal volume to the DCM (1:1 v/v).[12]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.[13]
-
Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can help remove residual TFA.
-
For workup, re-dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine as a TFA salt or free base after neutralization.
-
Protocol 4.1.2: S-acetyl Deprotection
This protocol describes the removal of the S-acetyl group to yield a reactive thiol.
-
Materials:
-
S-acetyl protected substrate
-
Anhydrous methanol (MeOH)
-
Ammonia solution (7N in MeOH) or another suitable base (e.g., sodium hydroxide)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the S-acetyl protected compound in anhydrous MeOH under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add the ammonia solution (typically 4-5 equivalents) dropwise.
-
Stir the reaction at 0°C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude thiol can then be used directly in the next conjugation step or purified by column chromatography.
-
Assessment of Protein Degradation via Western Blot
Western blotting is the gold-standard method for quantifying the reduction of a target protein following PROTAC treatment.[14]
Protocol 4.2.1: Cell Treatment, Lysis, and Protein Quantification
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and 70-80% confluent at the time of harvesting.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (typically from low nM to high µM concentrations) for a predetermined duration (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO at a final concentration ≤ 0.1%).[15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the subsequent steps.
Protocol 4.2.2: SDS-PAGE and Immunoblotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal loading across all lanes.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Conclusion
This compound is a cornerstone building block in the rational design and synthesis of PROTACs. Its bifunctional nature, coupled with the beneficial properties of the PEG6 linker, provides a robust platform for developing novel protein degraders. The detailed protocols and quantitative data presented in this guide offer a practical framework for researchers to effectively utilize this versatile linker in their targeted protein degradation campaigns, ultimately accelerating the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. rsc.org [rsc.org]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Applications of S-acetyl-PEG6-Boc in Drug Discovery: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of S-acetyl-PEG6-Boc, a heterobifunctional polyethylene glycol (PEG) linker, and its significant applications in modern drug discovery. The primary focus is on its role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce targeted protein degradation. This document details the chemical properties of the linker, provides comprehensive experimental protocols for its use, presents quantitative data on the performance of PEG-based PROTACs, and illustrates key biological and experimental workflows through detailed diagrams.
Introduction to this compound
This compound is a specialized chemical linker designed for bioconjugation. It consists of a six-unit polyethylene glycol chain, which imparts hydrophilicity and flexibility.[1][2] Crucially, it is a heterobifunctional linker, meaning it has two different reactive groups at its termini.[3] These groups are protected by an S-acetyl group at one end (masking a thiol) and a tert-butoxycarbonyl (Boc) group at the other (masking an amine). This orthogonal protection scheme allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex therapeutic agents like PROTACs and Antibody-Drug Conjugates (ADCs).[4][5]
The key attributes of this compound in drug discovery include:
-
Enhanced Solubility and Permeability: The hydrophilic PEG chain can improve the aqueous solubility of hydrophobic molecules, which is often a challenge in drug development.[6]
-
Optimized Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulating half-life.[7]
-
Precise Spatial Control: The six-unit PEG chain acts as a flexible spacer, and its length is a critical parameter for optimizing the spatial orientation between the two conjugated molecules to ensure biological activity.[2][8]
-
Controlled Synthesis: The orthogonal S-acetyl and Boc protecting groups enable a precise, stepwise synthesis, ensuring the correct assembly of the final conjugate.
Core Application: PROTAC Development
The most prominent application of this compound is in the synthesis of PROTACs.[4][5] PROTACs are bifunctional molecules that induce the degradation of a target Protein of Interest (POI) by recruiting it to an E3 ubiquitin ligase.[9] This induced proximity leads to the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[10]
Mechanism of Action of PROTACs
The catalytic mechanism of PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. The linker is not merely a spacer but a critical component that influences the stability and geometry of this complex, which directly impacts the efficiency of protein degradation.[6][10]
Quantitative Performance Data: PEG Linker Length
The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair. A linker that is too short may cause steric hindrance, while one that is too long may lead to a non-productive ternary complex. The following table summarizes comparative data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating the impact of PEG linker length on degradation efficiency.
| PROTAC Linker | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) [a] | Dₘₐₓ (%) [b] | Cell Line |
| PEG3 | BRD4 | VHL | 55 | 85 | MV4-11 |
| PEG4 | BRD4 | VHL | 20 | 95 | MV4-11 |
| PEG5 | BRD4 | VHL | 15 | >98 | MV4-11 |
| PEG6 | BRD4 | VHL | 30 | 92 | MV4-11 |
| Data is a synthesized representation from publicly available sources for illustrative purposes.[8] |
[a] DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein.[7] [b] Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved.[7]
This data highlights a clear structure-activity relationship, where a PEG5 linker was optimal for this specific BRD4-VHL system, while the PEG6 linker still demonstrated potent degradation.[8]
The BRD4 Signaling Pathway
BRD4 is an epigenetic reader that binds to acetylated histones and plays a crucial role in the transcription of key oncogenes, such as c-Myc, and pro-inflammatory genes through the NF-κB pathway.[4][6] By inducing the degradation of BRD4, PROTACs can effectively downregulate these pathways, making them a promising therapeutic strategy for cancer and inflammatory diseases.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the evaluation of its degradation activity.
General Synthesis Workflow for a PROTAC
This protocol describes a representative, sequential synthesis of a PROTAC molecule. It assumes the availability of a POI ligand with a free carboxylic acid and an E3 ligase ligand with a suitable functional group for coupling to a thiol.
Protocol 1: Synthesis of a PROTAC using this compound
Step 1: Boc Group Deprotection
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is consumed.
-
Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The resulting amine TFA salt is often used directly in the next step.
Step 2: Coupling of POI Ligand
-
Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected S-acetyl-PEG6-NH₂ from Step 1 (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the intermediate (POI-Linker-S-acetyl) by flash column chromatography or preparative HPLC.
Step 3: S-acetyl Group Deprotection
-
Immediately before use, prepare a 0.5 M solution of hydroxylamine hydrochloride (NH₂OH·HCl) in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).[5][11]
-
Dissolve the purified POI-Linker-S-acetyl intermediate from Step 2 in a minimal amount of a compatible organic co-solvent (e.g., DMSO or DMF) and dilute with the hydroxylamine buffer.
-
Incubate the reaction at room temperature for 2 hours.[11]
-
The resulting free thiol (POI-Linker-SH) can be purified by preparative HPLC or used directly in the next step after desalting if the subsequent reaction is compatible.
Step 4: Coupling of E3 Ligase Ligand
-
This step is highly dependent on the reactive handle of the E3 ligase ligand. A common strategy is a thiol-maleimide Michael addition.
-
Dissolve the purified POI-Linker-SH from Step 3 in a degassed buffer (pH 6.5-7.5).
-
Add the maleimide-functionalized E3 ligase ligand (1.0-1.2 eq).
-
Stir the reaction at room temperature for 1-4 hours under an inert atmosphere, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC conjugate by preparative HPLC.
Evaluation of PROTAC Activity by Western Blot
This protocol details the measurement of POI degradation in a dose-response manner to determine the DC₅₀ and Dₘₐₓ values of a synthesized PROTAC.
Protocol 2: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Seed a relevant cell line (e.g., MV4-11 for BRD4) in 12-well or 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTAC and incubate for a fixed period (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the POI (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[8]
-
Conclusion
This compound stands out as a highly versatile and enabling tool in the field of drug discovery, particularly for the development of PROTACs. Its heterobifunctional nature, combined with the advantageous properties of the PEG spacer, allows for the rational and efficient synthesis of complex molecules designed for targeted protein degradation. The ability to precisely control the synthesis through orthogonal deprotection strategies is paramount for creating effective and well-characterized therapeutic candidates. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like this compound will remain a cornerstone of innovation, driving the development of next-generation medicines.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. covachem.com [covachem.com]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to S-acetyl-PEG6-Boc Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies underlying the use of S-acetyl-PEG6-Boc, a heterobifunctional linker critical in the fields of advanced bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This document details the strategic importance of its constituent parts, experimental protocols for its use, and the logical workflows for creating complex biomolecular constructs.
Core Concepts: The Chemistry of this compound
The this compound linker is a versatile tool designed for sequential and controlled bioconjugation. Its structure comprises three key functional components:
-
S-acetyl Protected Thiol: The thioacetate group serves as a stable protecting group for a highly reactive thiol (sulfhydryl) group. This protection prevents unwanted side reactions, such as the formation of disulfide bonds, during initial conjugation steps. The thiol can be selectively unmasked under specific conditions to allow for its conjugation to thiol-reactive moieties, such as maleimides.
-
Hexa-Polyethylene Glycol (PEG6) Spacer: The six-unit polyethylene glycol chain is a hydrophilic spacer that offers several advantages in bioconjugate design. It increases the overall water solubility of the conjugate, which is particularly beneficial when working with hydrophobic molecules.[1] The PEG linker also provides a flexible spacer arm, which can be crucial for optimizing the spatial orientation and minimizing steric hindrance between the conjugated molecules, thereby preserving their biological activity.[2] In the context of ADCs and PROTACs, PEG linkers can improve pharmacokinetic properties, reduce aggregation, and potentially decrease immunogenicity.[1][3]
-
tert-Butoxycarbonyl (Boc) Protected Amine: The Boc group is a widely used, acid-labile protecting group for a primary amine. This allows for the orthogonal deprotection of the amine, meaning it can be removed under conditions that do not affect the thioether bond formed by the thiol.[4] Once deprotected, the primary amine becomes available for a variety of subsequent conjugation reactions, such as amide bond formation.
The strategic combination of these three components allows for a controlled, stepwise approach to synthesizing complex bioconjugates.
Experimental Protocols
The following sections provide detailed methodologies for the key steps involved in a typical bioconjugation workflow using this compound. These protocols are representative and may require optimization based on the specific biomolecules and reagents being used.
S-acetyl Group Deprotection (Thiol Generation)
To expose the reactive thiol group, the S-acetyl group must be removed. This can be achieved through basic hydrolysis or, more commonly in bioconjugation to preserve sensitive biomolecules, through transthioesterification under milder, more selective conditions.
Method 1: Basic Hydrolysis
-
Reagents:
-
This compound conjugate
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 M)
-
Ethanol or a compatible organic solvent
-
Degassed buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
-
Protocol:
-
Dissolve the this compound conjugate in ethanol.
-
Add the NaOH solution dropwise while stirring under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the newly formed thiol.
-
Allow the reaction to proceed at room temperature for a specified time (typically 30-60 minutes), monitoring the reaction progress by a suitable analytical method like LC-MS.
-
Neutralize the reaction mixture with an acid (e.g., HCl) to the desired pH.
-
The resulting free thiol should be used immediately in the next conjugation step to avoid re-oxidation.
-
Method 2: Milder Deprotection using Hydroxylamine
-
Reagents:
-
This compound conjugate
-
Hydroxylamine hydrochloride
-
EDTA
-
Buffer (e.g., PBS, pH 7.2-7.5)
-
-
Protocol:
-
Prepare a deacetylation solution containing hydroxylamine and EDTA in the reaction buffer.
-
Add this solution to the this compound conjugate.
-
Incubate the reaction mixture at room temperature for a defined period, monitoring for the appearance of the free thiol.
-
The deprotected product can then be purified or used directly in the subsequent conjugation step.
-
Thiol-Maleimide Conjugation
Once the thiol is deprotected, it can be covalently linked to a maleimide-functionalized molecule (e.g., a protein, peptide, or cytotoxic drug). This reaction forms a stable thioether bond.
-
Reagents:
-
Freshly deprotected Thiol-PEG6-Boc conjugate
-
Maleimide-functionalized molecule
-
Degassed reaction buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5)
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) if reducing disulfide bonds in a protein is necessary prior to conjugation.
-
-
Protocol:
-
Dissolve the maleimide-functionalized molecule in the degassed reaction buffer.
-
If conjugating to a protein with disulfide bonds, pre-treat the protein with a reducing agent like TCEP (typically a 5-10 fold molar excess) and incubate at 37°C for 1-2 hours.[5]
-
Add the freshly deprotected Thiol-PEG6-Boc conjugate to the solution of the maleimide-functionalized molecule. A molar excess of the linker-drug is often used to drive the reaction to completion.[5]
-
Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.[5]
-
The reaction should be performed under an inert atmosphere to prevent thiol oxidation.
-
Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine, to cap any unreacted maleimide groups.[3]
-
Purify the resulting conjugate using appropriate chromatographic techniques like Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[5]
-
Boc Group Deprotection (Amine Generation)
The final step in preparing the linker for further functionalization is the removal of the Boc protecting group to expose the primary amine. This is achieved under acidic conditions.
-
Reagents:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Optional: Scavengers like triisopropylsilane (TIPS) or water to prevent side reactions from the tert-butyl cation.
-
-
Protocol:
-
Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add a solution of TFA in DCM (e.g., 20-50% v/v) at 0°C.[5]
-
Stir the reaction at room temperature for 1-3 hours, monitoring the deprotection by LC-MS.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt is often used directly in the next step after neutralization with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Quantitative Data Summary
The efficiency of each step in the bioconjugation process is critical for the overall yield and purity of the final product. The following tables summarize typical quantitative parameters for the reactions described. Note that these values are representative and should be optimized for each specific application.
Table 1: S-acetyl Deprotection Conditions and Yields
| Deprotection Method | Reagents | Temperature (°C) | Time (hours) | Typical Yield (%) |
| Basic Hydrolysis | 0.5 M NaOH in EtOH/H₂O | 25 | 0.5 - 1 | > 90 |
| Hydroxylamine | 0.5 M NH₂OH, EDTA, pH 7.5 | 25 | 1 - 2 | > 95 |
Table 2: Thiol-Maleimide Conjugation Parameters
| Parameter | Value | Reference |
| pH Range | 7.0 - 7.5 | [5] |
| Temperature (°C) | 4 - 25 | [5] |
| Reaction Time (hours) | 1 - 16 | [5] |
| Molar Ratio (Linker:Molecule) | 5-10 fold excess of linker | [5] |
| Typical Yield (%) | > 85 | - |
Table 3: Boc Deprotection Conditions and Yields
| Reagent | Solvent | Temperature (°C) | Time (hours) | Typical Yield (%) | Reference |
| 20-50% TFA | DCM | 0 - 25 | 1 - 3 | > 95 | [5] |
| 4M HCl | Dioxane | 25 | 1 - 2 | > 95 | - |
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the bioconjugation process and the mechanism of action for therapeutics developed using this chemistry.
Experimental Workflow for PROTAC Synthesis
This workflow demonstrates the sequential conjugation of a warhead (targeting a protein of interest) and an E3 ligase ligand using the this compound linker.
References
Methodological & Application
Application Notes and Protocols for S-acetyl-PEG6-Boc in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and application of S-acetyl-PEG6-Boc, a heterobifunctional linker critical for the development of Proteolysis Targeting Chimeras (PROTACs). These application notes include detailed experimental protocols, data presentation in tabular format for clarity, and visualizations of key processes to aid in the understanding and implementation of this technology in drug discovery and development.
Introduction to PROTACs and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][]
The linker is a crucial element in PROTAC design, influencing the molecule's physicochemical properties, such as solubility and cell permeability, as well as the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[5][6] Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and provide flexibility.[2][5] The this compound linker offers a protected thiol group (S-acetyl) and a protected amine group (Boc), allowing for a modular and controlled synthetic approach to PROTAC assembly.
Synthesis Protocol for this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available Boc-NH-PEG6-OH. The first step involves the conversion of the terminal hydroxyl group to a leaving group, followed by nucleophilic substitution with a thioacetate source.
Materials and Reagents
-
Boc-NH-PEG6-OH
-
Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Potassium thioacetate (KSAc)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Experimental Protocol
Step 1: Activation of the Terminal Hydroxyl Group
-
Dissolve Boc-NH-PEG6-OH (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mesylated or tosylated intermediate. This intermediate is often used in the next step without further purification.
Step 2: Thioacetate Installation
-
Dissolve the crude mesylated or tosylated intermediate from Step 1 in anhydrous DMF.
-
Add potassium thioacetate (2.0 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final product, this compound.
Quantitative Data Summary
| Step | Reagent | Molar Ratio (to starting material) | Solvent | Reaction Time (hours) | Typical Yield (%) |
| 1 | Mesylation/Tosylation | ||||
| Boc-NH-PEG6-OH | 1.0 | DCM | |||
| Triethylamine | 1.5 | 3-5 | >90% (crude) | ||
| Methanesulfonyl Chloride | 1.2 | ||||
| 2 | Thioacetylation | ||||
| Mesylated Intermediate | 1.0 | DMF | |||
| Potassium Thioacetate | 2.0 | 4-6 | 70-85% (after purification) |
PROTAC Synthesis Using this compound
The synthesized this compound linker can be incorporated into a PROTAC molecule through sequential deprotection and coupling reactions. A general strategy involves the deprotection of the Boc group to reveal the amine, followed by coupling to the carboxylic acid of the E3 ligase ligand. Subsequently, the S-acetyl group is deprotected to reveal the thiol, which can then be coupled to a warhead containing a suitable electrophile (e.g., a maleimide or a haloacetyl group).
Experimental Protocol: A General Approach
Step 1: Boc Deprotection and Coupling to E3 Ligase Ligand
-
Dissolve this compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA) (10-20% v/v) and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting amine-TFA salt, the E3 ligase ligand with a carboxylic acid functionality (1.0 eq), and a peptide coupling agent such as HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Work-up by diluting with water and extracting with an organic solvent. Purify the product by chromatography.
Step 2: S-acetyl Deprotection and Coupling to Warhead
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Add a mild base such as hydroxylamine or sodium hydroxide to deprotect the thioacetate.
-
Monitor the reaction by LC-MS.
-
Once the deprotection is complete, add the warhead molecule containing a thiol-reactive group.
-
Stir the reaction at room temperature until the coupling is complete.
-
Purify the final PROTAC molecule by preparative HPLC.
PROTAC Characterization Workflow
Once synthesized, the PROTAC's efficacy and mechanism of action must be validated through a series of in vitro experiments.
Key Experiments for PROTAC Characterization
| Experiment | Purpose | Key Readouts |
| Western Blot | To quantify the degradation of the target protein. | DC₅₀ (concentration for 50% degradation), Dₘₐₓ (maximum degradation). |
| Ternary Complex Formation Assay | To confirm the PROTAC-induced formation of the POI-PROTAC-E3 ligase complex. | Biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Ubiquitination Assay | To demonstrate that the target protein is ubiquitinated prior to degradation. | Detection of poly-ubiquitinated target protein by Western Blot. |
| Proteasome Inhibition Assay | To confirm that degradation is mediated by the proteasome. | Rescue of target protein degradation in the presence of a proteasome inhibitor (e.g., MG132). |
| Cell Viability/Proliferation Assay | To assess the functional consequence of target protein degradation. | IC₅₀ or GI₅₀ values. |
Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.
Experimental Workflow: this compound Synthesis
Caption: A two-step synthetic workflow for the preparation of the this compound PROTAC linker.
Logical Relationship: PROTAC Characterization Funnel
Caption: A hierarchical workflow outlining the key stages in the characterization of a novel PROTAC molecule.
References
Application Notes: Deprotection of the Boc Group from S-acetyl-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications. Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions. S-acetyl-PEG6-Boc is a heterobifunctional linker that incorporates a protected amine and a protected thiol, connected by a polyethylene glycol (PEG) spacer. The selective deprotection of the Boc group is a critical step to reveal the primary amine for subsequent conjugation to biomolecules, surfaces, or small molecules, while keeping the thioester intact for later deprotection and thiol-specific reactions.
This document provides detailed protocols for the acidic removal of the Boc protecting group from this compound, a crucial step in many bioconjugation and drug delivery workflows. The protocols have been optimized to ensure high-yield recovery of the resulting amine salt while maintaining the integrity of the acid-sensitive S-acetyl thioester group.
Chemical Principles
The deprotection of the Boc group proceeds via an acid-catalyzed cleavage mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation facilitates the departure of a stable tert-butyl cation, forming a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to release carbon dioxide and the free amine. The resulting amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).
A critical consideration for the deprotection of this compound is the stability of the S-acetyl thioester group under acidic conditions. While thioesters are generally more stable to hydrolysis than their oxygen ester counterparts, strong acidic conditions, particularly with TFA, can lead to partial or complete cleavage of the thioester bond.[1] Therefore, the choice of acid and the reaction conditions must be carefully selected to ensure the selective removal of the Boc group.
Experimental Overview
Two primary methods are presented for the deprotection of this compound:
-
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). This is a very common and effective method for Boc deprotection. However, it is a stronger acid system and may pose a risk to the S-acetyl group. Shorter reaction times and lower temperatures are recommended.
-
Method B: Hydrochloric Acid (HCl) in 1,4-Dioxane. This method is generally considered milder and more selective for Boc deprotection in the presence of acid-sensitive groups like thioesters.[1][2]
The choice between these methods will depend on the specific requirements of the subsequent steps and the tolerance of the entire molecule to the reaction conditions.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected amines, providing a baseline for the deprotection of this compound.
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Acid Concentration | 20-50% (v/v) TFA in DCM | 4 M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 30 minutes - 4 hours |
| Typical Yield | >90% | >95% |
| Purity | High, potential for S-acetyl cleavage | Generally higher, minimal side products |
| Key Considerations | Fast and efficient, but may affect thioester stability. | Milder conditions, better for preserving the S-acetyl group. |
Experimental Protocols
Materials and Equipment
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
1,4-Dioxane, anhydrous
-
Hydrochloric acid solution, 4 M in 1,4-dioxane
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Centrifuge (for precipitation)
-
Nitrogen or argon gas supply (optional)
-
Analytical balance
-
Thin-layer chromatography (TLC) plates and chamber
-
LC-MS for reaction monitoring and product characterization
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of 0.1-0.5 M under a nitrogen or argon atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add an equal volume of TFA to the stirred solution (for a final concentration of 50% TFA). For example, to 10 mL of the this compound solution in DCM, add 10 mL of TFA.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 30-90 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation:
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. Co-evaporation with toluene (2-3 times) can help to remove residual TFA.
-
Precipitation: Dissolve the oily residue in a minimal amount of DCM and add cold diethyl ether with vigorous stirring until a precipitate forms.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether two more times to remove any remaining TFA and byproducts.
-
Drying: Dry the resulting white solid (S-acetyl-PEG6-amine TFA salt) under vacuum.
-
Method B: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Acid Addition: To the stirred solution, add a solution of 4 M HCl in 1,4-dioxane. A typical stoichiometry is 10-20 equivalents of HCl relative to the substrate.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up and Isolation:
-
Precipitation: In many cases, the hydrochloride salt of the deprotected amine will precipitate directly from the reaction mixture. If not, the product can be precipitated by the addition of cold diethyl ether.
-
Isolation: Collect the solid by filtration or centrifugation.
-
Washing: Wash the precipitate with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the resulting white solid (S-acetyl-PEG6-amine HCl salt) under vacuum.
-
Mandatory Visualizations
References
Application Notes and Protocols: S-acetyl-PEG6-Boc Linker Attachment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The S-acetyl-PEG6-Boc linker is a heterobifunctional molecule widely utilized in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] This linker features a polyethylene glycol (PEG) spacer, which enhances solubility and provides spatial separation between conjugated molecules. The linker is flanked by two distinct functional groups: a thioacetate (S-acetyl) protected thiol and a tert-butyloxycarbonyl (Boc) protected primary amine.[4] This dual-protection strategy allows for sequential and site-specific conjugation, providing precise control over the assembly of complex biomolecules.[4][5]
These application notes provide detailed protocols for the deprotection and subsequent conjugation of the this compound linker to target molecules via either the thiol or the amine terminus.
Overview of Linker Attachment Strategies
The this compound linker offers two primary modes of attachment depending on which protecting group is removed first.
-
Attachment via Thiol Group: The S-acetyl group is removed to expose a free thiol, which can then react with a maleimide-functionalized molecule. This is a common strategy for conjugation to proteins or peptides at cysteine residues.[6][7][8]
-
Attachment via Amine Group: The Boc group is removed under acidic conditions to yield a primary amine.[9][10][11] This amine can then be coupled to a molecule containing an activated ester, such as an N-hydroxysuccinimide (NHS) ester.
The choice of strategy depends on the available functional groups on the target molecule and the desired overall synthetic route.
Caption: Logical workflow for the two primary attachment strategies of the this compound linker.
Experimental Protocols
Protocol 1: Attachment via the Thiol Group (Thiol-Maleimide Ligation)
This protocol describes the deprotection of the S-acetyl group to generate a free thiol, followed by its conjugation to a maleimide-activated molecule.
3.1.1. Materials
-
This compound Linker
-
Maleimide-activated target molecule
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
3.1.2. Experimental Workflow
Caption: Experimental workflow for linker attachment via the thiol group.
3.1.3. Procedure
Step 1: S-acetyl Deprotection
-
Dissolve the this compound linker in a mixture of DMF or DMSO and an aqueous buffer (e.g., PBS).
-
Prepare a deacetylation solution of 0.5 M hydroxylamine hydrochloride and 0.5 M DIPEA in an aqueous buffer.
-
Add the deacetylation solution to the linker solution. The final concentration of hydroxylamine should be around 50 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
The product of this step is the Boc-PEG6-Thiol linker. It is advisable to use the deprotected linker immediately in the next step to prevent disulfide bond formation.
Step 2: Thiol-Maleimide Conjugation
-
Dissolve the maleimide-activated target molecule in a suitable buffer, such as PBS at pH 7.4.[6]
-
Add the freshly deprotected Boc-PEG6-Thiol linker to the solution of the maleimide-activated molecule. A 1.5 to 5-fold molar excess of the linker is recommended.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The reaction progress can be monitored by HPLC-MS.
-
Upon completion, the resulting conjugate can be purified using size-exclusion chromatography or other appropriate chromatographic techniques to remove unreacted linker.
Protocol 2: Attachment via the Amine Group (Amine-NHS Ester Coupling)
This protocol outlines the removal of the Boc protecting group to expose a primary amine, followed by its reaction with an NHS ester-activated molecule.
3.2.1. Materials
-
This compound Linker
-
NHS ester-activated target molecule
-
Triethylamine (TEA) or DIPEA
-
Amine-free buffer (e.g., PBS), pH 7.2-8.0
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
3.2.2. Experimental Workflow
Caption: Experimental workflow for linker attachment via the amine group.
3.2.3. Procedure
Step 1: Boc Deprotection
-
Dissolve the this compound linker in anhydrous dichloromethane (DCM).[4][9]
-
Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 20-50% v/v solution of TFA in DCM).[4]
-
Stir the reaction mixture at room temperature for 30-60 minutes.[4] The progress of the deprotection can be monitored by TLC or LC-MS.
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).
-
The resulting product is the TFA salt of S-acetyl-PEG6-Amine.
Step 2: Amine-NHS Ester Conjugation
-
Dissolve the NHS ester-activated target molecule in an appropriate solvent, such as DMF or DMSO.
-
Dissolve the S-acetyl-PEG6-Amine TFA salt in the same solvent and add a non-nucleophilic base like DIPEA or triethylamine (2-3 equivalents) to neutralize the TFA salt and raise the pH to 7.5-8.0.
-
Add the solution of the activated linker to the solution of the NHS ester-activated molecule. A slight molar excess of the amine-linker may be used.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.
-
The final conjugate can be purified by size-exclusion chromatography or other suitable methods to remove unreacted starting materials and byproducts.
Summary of Reaction Conditions
The following table summarizes the key reaction parameters for the two attachment strategies.
| Parameter | Attachment via Thiol Group | Attachment via Amine Group |
| Deprotection Reagent | Hydroxylamine (approx. 50 mM) | Trifluoroacetic acid (20-50% in DCM) |
| Deprotection Time | 1-2 hours | 30-60 minutes |
| Deprotection Temp. | Room Temperature | Room Temperature |
| Conjugation pH | 7.4[6] | 7.5 - 8.0 |
| Conjugation Time | 2-4 hours (RT) or overnight (4°C) | 2-4 hours (RT) or overnight (4°C) |
| Conjugation Temp. | Room Temperature or 4°C | Room Temperature or 4°C |
| Typical Solvents | PBS, DMF, DMSO | DCM, DMF, DMSO |
Storage and Stability
The this compound linker should be stored at -20°C in a desiccated environment to prevent degradation.[1] Once deprotected, both the thiol and amine forms of the linker are more reactive and should be used in subsequent conjugation steps as soon as possible. The free thiol is susceptible to oxidation, leading to the formation of disulfide-linked dimers.
Conclusion
The this compound linker is a versatile tool for the construction of complex bioconjugates. The orthogonal protecting groups allow for controlled, stepwise attachment to target molecules. By following the detailed protocols provided, researchers can effectively utilize this linker in their synthetic strategies for developing novel therapeutics and research tools. Careful control of reaction conditions, particularly pH and reaction time, is crucial for achieving high yields and purity of the final conjugate.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. PEG Maleimide, Mal-PEG, Maleimide PEG - Maleimide linkers | AxisPharm [axispharm.com]
- 8. Thiol PEG, Thiol linker, Maleimide reactive | BroadPharm [broadpharm.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Solubility of S-acetyl-PEG6-Boc in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-acetyl-PEG6-Boc is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of targeted protein degraders. As a molecule combining a polyethylene glycol (PEG) chain, a Boc-protected amine, and a thioacetate group, its solubility characteristics are of critical importance for its handling, reaction setup, and purification. The PEG portion generally enhances solubility in polar solvents, while the Boc group and the acetylated thiol introduce more hydrophobic character. Understanding the solubility of this linker in common organic solvents is essential for its effective use in drug discovery and development workflows.
These application notes provide a summary of the expected solubility of this compound in various organic solvents based on the general properties of PEGylated and Boc-protected compounds. A detailed experimental protocol for determining the precise solubility of the compound is also provided.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H40O9S |
| Molecular Weight | 468.6 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or waxy solid |
Qualitative Solubility of this compound
The following table provides an estimated solubility profile for this compound. It is strongly recommended to experimentally verify these estimates for precise quantitative values.
| Solvent | Polarity Index | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A good solvent for a wide range of polar and nonpolar compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, a highly polar aprotic solvent. |
| Dichloromethane (DCM) | 3.1 | High | A common solvent for many organic compounds. |
| Acetonitrile (ACN) | 5.8 | Moderate to High | A polar aprotic solvent, good for many reactions. |
| Methanol (MeOH) | 5.1 | Moderate to High | A polar protic solvent. |
| Ethanol (EtOH) | 4.3 | Moderate | Solubility may be slightly less than in methanol. |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate | A moderately polar solvent. |
| Tetrahydrofuran (THF) | 4.0 | Moderate | A common ether solvent. |
| Toluene | 2.4 | Low to Moderate | A nonpolar aromatic solvent; heating may improve solubility.[1] |
| Hexane / Heptane | 0.1 | Low / Insoluble | Nonpolar aliphatic solvents are unlikely to be effective. |
| Diethyl Ether | 2.8 | Low / Insoluble | PEGs are generally not soluble in ether.[1] |
Experimental Protocol: Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a given organic solvent at a specific temperature (e.g., room temperature).
Materials
-
This compound
-
Selected organic solvents (high purity, anhydrous where necessary)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Vortex mixer
-
Thermostatic shaker or rotator
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Pipettes
-
Evaporation system (e.g., nitrogen stream, vacuum oven)
Procedure
-
Preparation:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.
-
Record the initial mass of the compound.
-
-
Solubilization:
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Vortex the mixture vigorously for 1-2 minutes.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or on a rotator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. This can take several hours to 24 hours. The presence of undissolved solid should be visible.
-
-
Sample Collection:
-
Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe fitted with a 0.2 µm syringe filter. This step is critical to remove any undissolved microparticles.
-
-
Quantification (Gravimetric Method):
-
Dispense a known volume of the filtered, saturated solution into a new, pre-weighed vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.
-
Once the solvent is fully removed, weigh the vial containing the dried solute.
-
The mass of the dissolved this compound can be determined by subtracting the mass of the empty vial.
-
-
Calculation:
-
Calculate the solubility in mg/mL using the following formula:
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of the aliquot in mL)
-
-
Repeatability:
-
Perform the experiment in triplicate for each solvent to ensure the reliability of the results.
-
Diagrams
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Disclaimer
The information provided in these application notes is intended for guidance and is based on the general chemical properties of related compounds. It is essential for researchers to perform their own experiments to determine the precise solubility of this compound for their specific applications and conditions. Always handle chemical reagents with appropriate safety precautions.
References
Step-by-Step Synthesis of S-acetyl-PEG6-Boc Linker: An Application Note for Researchers
For Immediate Release
This application note provides a detailed, step-by-step guide for the synthesis of the S-acetyl-PEG6-Boc linker, a valuable tool for researchers, scientists, and drug development professionals. This heterobifunctional linker is frequently employed in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein ligand to an E3 ligase ligand, facilitating targeted protein degradation.[1][2][3][4] The inclusion of a hexaethylene glycol (PEG6) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a reliable two-step process commencing with the commercially available starting material, Boc-NH-PEG6-OH. The synthetic pathway involves:
-
Tosylation of the terminal hydroxyl group: The primary alcohol of Boc-NH-PEG6-OH is converted into a p-toluenesulfonate (tosylate) ester. This transforms the hydroxyl into an excellent leaving group for the subsequent nucleophilic substitution.
-
Thioacetate Installation: The tosylate intermediate is then reacted with potassium thioacetate (KSAc) to displace the tosyl group and introduce the desired S-acetyl functionality, yielding the final product.
This straightforward approach ensures high efficiency and purity of the final this compound linker.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C21H40O9S | [5] |
| Molecular Weight | 468.6 g/mol | [5] |
| CAS Number | 1818294-39-1 | [5] |
| Purity (Typical) | ≥98% | [5] |
| Appearance | Colorless to pale yellow oil | Vendor Information |
| Storage Conditions | -20°C | [5] |
Experimental Protocols
Step 1: Synthesis of Boc-NH-PEG6-OTs (Intermediate 1)
This protocol details the tosylation of the terminal hydroxyl group of Boc-NH-PEG6-OH.
Materials:
-
Boc-NH-PEG6-OH (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.5 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Boc-NH-PEG6-OH in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (TEA) to the stirred solution.
-
In a separate container, dissolve p-toluenesulfonyl chloride (TsCl) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the reaction mixture at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-NH-PEG6-OTs.
Step 2: Synthesis of this compound (Final Product)
This protocol describes the nucleophilic substitution of the tosylate group with potassium thioacetate.
Materials:
-
Boc-NH-PEG6-OTs (Intermediate 1) (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium thioacetate (KSAc) (1.5 eq)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve Boc-NH-PEG6-OTs in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add potassium thioacetate (KSAc) to the solution.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and excess KSAc.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final this compound linker.
Visualizing the Synthesis Workflow
Caption: Synthetic scheme for this compound.
This detailed guide provides a robust and reproducible method for the synthesis of the this compound linker, a critical component in the advancement of targeted protein degradation research.
References
Application Notes and Protocols for S-acetyl-PEG6-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. S-acetyl-PEG6-Boc is a heterobifunctional linker that offers a versatile platform for ADC development. Its polyethylene glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic profile of the ADC, while the terminal S-acetyl-protected thiol and Boc-protected amine groups provide orthogonal handles for a controlled, sequential conjugation of the drug and the antibody.
The incorporation of a discrete six-unit PEG linker (PEG6) offers several advantages in ADC design:
-
Enhanced Hydrophilicity: The PEG6 spacer increases the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, thereby reducing the propensity for aggregation.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a hydration layer, potentially leading to a longer circulation half-life and reduced clearance of the ADC.[1]
-
Defined Spacer Length: The discrete PEG6 chain provides a precise and uniform distance between the antibody and the payload, which can be optimized to minimize steric hindrance and maintain the antibody's antigen-binding affinity.
-
Controlled Conjugation Chemistry: The S-acetyl and Boc protecting groups allow for a directed and stepwise synthesis. The Boc group can be removed under acidic conditions to reveal a primary amine, while the S-acetyl group can be cleaved under basic conditions to expose a reactive thiol. This orthogonality enables the specific conjugation of the payload to one end of the linker and the antibody to the other, preventing undesirable side reactions.
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs.
Data Presentation: Impact of PEGylation on ADC Properties
The inclusion of a PEG linker, such as the PEG6 moiety in this compound, can significantly influence the key characteristics of an ADC. The following tables summarize quantitative data from various studies that illustrate the effects of PEGylation on Drug-to-Antibody Ratio (DAR), in vitro cytotoxicity, and plasma stability.
Table 1: Effect of PEG Linkers on Drug-to-Antibody Ratio (DAR)
| Linker Type | Antibody-Payload | Achievable DAR | Observations |
| Non-PEGylated | Trastuzumab-MMAE | ~3.8 | Hydrophobicity of the payload can limit the achievable DAR due to aggregation. |
| PEG12 Linker | Trastuzumab-MMAE | Up to 8 | The hydrophilic PEG spacer mitigates aggregation, allowing for a higher drug loading.[1] |
| PEG24 Linker | RS7-MMAE | 4 or 8 | PEGylation of the dipeptide linker enabled the successful conjugation of a hydrophobic payload at a high DAR.[2] |
Table 2: In Vitro Cytotoxicity of PEGylated vs. Non-PEGylated ADCs
| ADC Construct | Cell Line | IC50 (nM) | Observations |
| ZHER2-SMCC-MMAE (No PEG) | NCI-N87 (HER2-positive) | ~5 | Potent cytotoxicity observed. |
| ZHER2-PEG4K-MMAE | NCI-N87 (HER2-positive) | ~22.5 | A reduction in in vitro cytotoxicity was observed with the inclusion of a long PEG chain.[3] |
| ZHER2-PEG10K-MMAE | NCI-N87 (HER2-positive) | ~112.5 | The decrease in cytotoxicity is more pronounced with a longer PEG chain.[3] |
| Anti-CD30 ADC (PEG24 linker) | Karpas-299 (CD30-positive) | 0.016 | Maintained sub-nanomolar potency, comparable to the non-PEGylated analog Adcetris®.[4] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used. The data presented here are for comparative illustration.
Table 3: Impact of PEGylation on ADC Pharmacokinetics and Stability
| ADC Construct | In Vivo Model | Key Finding |
| ZHER2-SMCC-MMAE (No PEG) | Mouse | Half-life of 19.6 minutes.[3] |
| ZHER2-PEG4K-MMAE | Mouse | Half-life extended to 49.2 minutes (2.5-fold increase).[3] |
| ZHER2-PEG10K-MMAE | Mouse | Half-life significantly extended to 219.0 minutes (11.2-fold increase).[3] |
| Amide-linked ADC (Pendant PEG12) | Mouse | Slower clearance rates compared to ADCs with a linear PEG24 linker.[5] |
| vc-MMAE ADCs | Rat, Mouse, Monkey, Human Plasma | A wide range in aggregation was observed, highlighting the importance of plasma stability screening.[6] |
Experimental Protocols
The synthesis of an ADC using this compound is a multi-step process. The following protocols provide a general framework and may require optimization based on the specific antibody, payload, and desired final ADC characteristics.
Protocol 1: Synthesis of the Drug-Linker Intermediate
This protocol describes the deprotection of the this compound linker at the thiol end, conjugation to a maleimide-functionalized payload, followed by deprotection of the Boc group to prepare the drug-linker for antibody conjugation.
A. Deprotection of the S-acetyl Group
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol/water or ethanol/water.
-
Base Addition: Add a mild base, such as hydroxylamine hydrochloride with a base like sodium hydroxide or sodium bicarbonate, to the solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the deprotection of the S-acetyl group by LC-MS until completion.
-
Purification: Purify the resulting Boc-NH-PEG6-SH by reverse-phase HPLC.
B. Conjugation to a Maleimide-Functionalized Payload
-
Reaction Setup: Dissolve the purified Boc-NH-PEG6-SH and the maleimide-functionalized cytotoxic payload in a suitable buffer, such as phosphate-buffered saline (PBS) with EDTA at pH 6.5-7.5. A slight molar excess of the payload may be used.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.
-
Reaction Monitoring: Monitor the conjugation by LC-MS.
-
Purification: Purify the Boc-NH-PEG6-Payload conjugate by reverse-phase HPLC.
C. Deprotection of the Boc Group
-
Dissolution: Dissolve the purified Boc-NH-PEG6-Payload in an anhydrous solvent such as dichloromethane (DCM).
-
Acid Treatment: Add a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v). The reaction is typically performed at 0°C to room temperature.
-
Reaction Monitoring: Monitor the deprotection by LC-MS. The reaction is usually complete within 1-2 hours.
-
Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The resulting H2N-PEG6-Payload can be used directly in the next step after co-evaporation with a solvent like toluene to remove residual TFA.
Protocol 2: Antibody Modification and Conjugation
This protocol outlines the conjugation of the amine-terminated drug-linker to the antibody via lysine residues using a bifunctional crosslinker.
A. Antibody Preparation
-
Buffer Exchange: Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., PBS, pH 7.2-7.4) to a concentration of 5-10 mg/mL.
B. Antibody Activation with a Heterobifunctional Crosslinker (e.g., SMCC)
-
Crosslinker Preparation: Dissolve a heterobifunctional crosslinker, such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), in an organic solvent like DMSO to a stock concentration of 10 mM.
-
Activation Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution with gentle mixing.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Remove the excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.
C. Conjugation of the Drug-Linker to the Activated Antibody
-
Drug-Linker Preparation: Dissolve the purified H2N-PEG6-Payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute with the conjugation buffer.
-
Conjugation Reaction: Add the drug-linker solution to the activated antibody solution. The molar ratio of the drug-linker to the antibody will influence the final DAR and should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
Quenching: Quench the reaction by adding an excess of a quenching reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the antibody. Incubate for 30 minutes at room temperature.
Protocol 3: ADC Purification and Characterization
A. Purification
-
Size-Exclusion Chromatography (SEC): Purify the ADC using a size-exclusion chromatography column to remove unconjugated drug-linker, excess quenching reagent, and any aggregated antibody.
-
Buffer Exchange: Exchange the purified ADC into a formulation buffer suitable for storage.
B. Characterization
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Purity and Aggregation: Assess the purity and the presence of aggregates by size-exclusion chromatography (SEC).
-
Antigen Binding: Evaluate the binding affinity of the ADC to its target antigen using methods like ELISA or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity: Determine the potency of the ADC by performing a cell-based cytotoxicity assay on antigen-positive and antigen-negative cell lines to determine the IC50 value.
Mandatory Visualizations
References
- 1. labinsights.nl [labinsights.nl]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-acetyl-PEG6-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the handling, storage, and utilization of S-acetyl-PEG6-Boc, a heterobifunctional PEG linker crucial for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.
Product Information and Handling
1.1. Chemical Information
| Property | Value |
| Chemical Name | S-acetyl-polyethylene glycol (6 units)-tert-butyloxycarbonyl |
| Molecular Formula | C₂₁H₄₀O₉S |
| Molecular Weight | 468.6 g/mol |
| CAS Number | 1818294-39-1 |
| Purity | Typically >95% |
1.2. Handling and Personal Protective Equipment (PPE)
This compound should be handled in a well-ventilated area by personnel trained in chemical synthesis. Standard laboratory PPE is required:
-
Gloves: Nitrile or latex gloves should be worn to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn.
Avoid inhalation of dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
2.1. Storage Conditions
| Condition | Recommendation |
| Temperature | Long-term: -20°C. Short-term (days to weeks): 2-8°C. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air. |
| Light | Protect from light by storing in a dark, opaque container. |
| Moisture | Keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis. |
2.2. Stability Profile
-
pH Stability: The S-acetyl group is susceptible to hydrolysis under basic conditions. The Boc protecting group is labile in acidic conditions. The molecule is most stable at a neutral pH.
-
Thermal Stability: Avoid repeated freeze-thaw cycles. Aliquot the compound upon receipt if it will be used multiple times.
Solubility
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Water | Limited Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
It is recommended to prepare stock solutions in anhydrous aprotic solvents such as DMSO or DMF.
Experimental Protocols
4.1. Protocol for Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
The resulting amine-TFA salt can be used directly in the next step or purified further.
Table of Boc Deprotection Conditions:
| Reagent | Solvent | Temperature (°C) | Time (h) |
| 20-50% TFA | Dichloromethane (DCM) | 0 to Room Temp | 1 - 2 |
| 4M HCl | 1,4-Dioxane | Room Temp | 1 - 2 |
4.2. Protocol for S-acetyl Deprotection (Thiol Generation)
This protocol describes the removal of the S-acetyl group to generate the free thiol.
Materials:
-
S-acetyl-PEG6-amine (product from Boc deprotection)
-
Anhydrous Methanol (MeOH)
-
0.5 M Sodium Methoxide (NaOMe) in MeOH
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the S-acetyl-PEG6-amine in anhydrous methanol under an inert atmosphere.
-
Add 0.5 M sodium methoxide in methanol (1.1 equivalents) dropwise to the solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture by adding glacial acetic acid.
-
The solvent can be removed under reduced pressure, and the resulting thiol can be used immediately in subsequent conjugation reactions.
Application in PROTAC Synthesis
This compound is a key building block for the synthesis of PROTACs. The PEG linker provides desirable solubility and pharmacokinetic properties, while the terminal functional groups allow for conjugation to a target protein ligand and an E3 ligase ligand.
5.1. General Workflow for PROTAC Synthesis using this compound
The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound.
5.2. PROTAC Mechanism of Action
PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein.
Troubleshooting & Optimization
Troubleshooting incomplete Boc deprotection of S-acetyl-PEG6-Boc
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete Boc deprotection of S-acetyl-PEG6-Boc. Below you will find troubleshooting guides and frequently asked questions to help you navigate and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete?
A1: Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotections are performed at room temperature, some substrates may require longer reaction times.[1]
-
Steric Hindrance: The polyethylene glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[3]
-
Solvent Issues: The choice of solvent is critical. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection as it must fully solvate both the PEG-linker conjugate and the acid.[1][2]
-
Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase synthesis, inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the reaction sites, leading to incomplete deprotection.[3]
Q2: I'm observing unexpected peaks in my LC-MS analysis after deprotection. What could be the cause?
A2: The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[4][5] This carbocation can alkylate nucleophilic residues.[4][5] In the case of this compound, the thioether on a methionine-like residue is susceptible to S-alkylation, and the acetyl group's sulfur could also be a potential site for side reactions.[4][6]
Q3: How can I prevent side reactions during Boc deprotection?
A3: The most effective way to prevent side reactions from the tert-butyl cation is to use scavengers in the reaction mixture.[4][7] Scavengers are nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of your molecule.[4] For sulfur-containing compounds, common scavengers include:
-
Triisopropylsilane (TIS): Often used in a cocktail with TFA and water.[1][7]
-
Thioanisole: Effective in preventing S-alkylation.[4]
-
Ethanedithiol (EDT): Commonly used for cysteine-containing peptides and can be effective for other sulfur-containing molecules.[4][7]
A common scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[4][7]
Q4: How can I monitor the progress of the Boc deprotection reaction?
A4: Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A simple and quick method to observe the disappearance of the starting material and the appearance of the product spot.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of the starting material to the product and can help identify any side products by their mass-to-charge ratio.[2][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]
Troubleshooting Guide
Issue: Incomplete Deprotection
This troubleshooting guide provides a systematic approach to address incomplete Boc deprotection of this compound.
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Data Presentation
The following table summarizes the effect of different acidic conditions on Boc deprotection efficiency, as adapted from literature data.
| Entry | Acidic Condition | Reaction Time | Purity of Deprotected Product (%) |
| 1 | 50% TFA in DCM | 5 min | 78 |
| 2 | 50% TFA in DCM | 30 min | >95 |
| 3 | 4M HCl in Dioxane | 5 min | ~80 |
| 4 | 4M HCl in Dioxane | 30 min | >95 |
Table adapted from a study on solid-phase peptide synthesis, which demonstrates the impact of reaction time on deprotection efficiency.[9]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol outlines a standard procedure for the removal of a Boc protecting group.
-
Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[1][2]
-
Scavenger Addition (Optional but Recommended): If side reactions are a concern, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1][2]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]
-
Work-up:
-
Neutralization (Optional):
Protocol 2: Monitoring Boc Deprotection by TLC
-
Plate Preparation: On a silica gel TLC plate, spot the starting material (SM), a co-spot (both SM and reaction mixture), and the reaction mixture (RM).[8]
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualization: Visualize the spots under UV light and/or by staining with a suitable agent (e.g., ninhydrin for primary amines).
-
Analysis: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The deprotected product should appear as a new, more polar spot.
Boc Deprotection Reaction Pathway
The following diagram illustrates the acid-catalyzed deprotection of a Boc-protected amine.
Caption: Acid-catalyzed Boc deprotection mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: S-acetyl-PEG6-Boc Conjugation Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-acetyl-PEG6-Boc conjugation reactions. It addresses common issues encountered during the deprotection and conjugation steps, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my conjugation yield unexpectedly low?
Low conjugation yield can stem from several factors throughout the two-step deprotection and conjugation process. Inefficient deprotection of either the S-acetyl or Boc group, degradation of the PEG linker, or suboptimal reaction conditions for the conjugation itself are common culprits.
A primary reason for low yield is the incomplete removal of the S-acetyl protecting group from the thiol. This results in an insufficient concentration of the reactive free thiol available for conjugation. Similarly, incomplete deprotection of the Boc group will lead to a lower concentration of the reactive amine. Furthermore, the stability of the reactive functional groups on your target molecule and the PEG linker is crucial. For instance, NHS esters are susceptible to hydrolysis, which can significantly reduce the amount of active reagent available for conjugation.[1]
To troubleshoot, it is recommended to verify the completion of each deprotection step using analytical methods like LC-MS before proceeding to the next reaction. Optimizing reaction conditions such as pH, temperature, and reagent concentrations can also significantly improve yield.[2]
Q2: I'm observing multiple peaks in my HPLC/LC-MS analysis. What are these side products?
The presence of multiple peaks in your analytical chromatogram often indicates a mixture of the desired product, unreacted starting materials, and various side products. These can arise from both the S-acetyl and Boc deprotection steps, as well as the final conjugation.
Common Side Products from S-acetyl Deprotection:
-
Disulfide-Bridged Dimer: The newly exposed thiol is susceptible to oxidation, leading to the formation of a disulfide bond with another PEG molecule.
-
Mixed Disulfides: The PEG-thiol can form a disulfide bond with other thiol-containing molecules in the reaction mixture, such as a cysteine residue on your target protein.
Common Side Products from Boc Deprotection:
-
tert-Butylated Species: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate sensitive amino acid residues like tryptophan, methionine, and cysteine.[3][4]
-
Incomplete Deprotection: Residual Boc-protected PEG linker will appear as a separate peak.
-
Degradation Products: Acid-labile functional groups on the PEG linker or the target molecule may be cleaved under the acidic conditions of Boc deprotection.[5]
Q3: How can I prevent the formation of disulfide-bridged dimers?
The formation of disulfide bonds is a common side reaction when working with free thiols. To minimize this, it is crucial to maintain a reducing environment. This can be achieved by:
-
Working under an inert atmosphere: Purging buffers with nitrogen or argon can help to remove dissolved oxygen, which promotes disulfide formation.
-
Adding a reducing agent: Including a mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), in the reaction buffer can help to keep the thiols in their reduced state.
-
Controlling the pH: Keeping the pH of the reaction mixture below 8 can help to reduce the rate of thiol oxidation.
Q4: What are the optimal conditions for S-acetyl deprotection using hydroxylamine?
Deprotection of the S-acetyl group is typically achieved using hydroxylamine. The reaction is generally performed under mild conditions to avoid denaturation of sensitive biomolecules.
| Parameter | Recommended Condition |
| Reagent | Hydroxylamine•HCl |
| pH | 7.2 - 7.5 |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 1 - 2 hours |
| Hydroxylamine Concentration | 20 - 50 mM |
It is important to note that the efficiency of the deprotection can be influenced by the specific substrate and buffer composition. Monitoring the reaction by LC-MS is recommended to determine the optimal reaction time.[6][7]
Q5: What is the recommended procedure for Boc deprotection of my PEG linker?
The Boc group is acid-labile and is most commonly removed using trifluoroacetic acid (TFA). The concentration of TFA and the reaction time are critical parameters to control to ensure complete deprotection while minimizing side reactions.
| Parameter | Recommended Condition |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| TFA Concentration | 20-50% in DCM |
| Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 30 minutes - 2 hours |
For sensitive substrates, the addition of a scavenger, such as triisopropylsilane (TIS), can help to trap the reactive tert-butyl cations and prevent side reactions.[5][8]
Experimental Protocols
Protocol 1: S-acetyl Deprotection of PEG Linker
-
Dissolve the S-acetyl-PEG-Boc linker in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5).
-
Prepare a stock solution of hydroxylamine•HCl in the same buffer.
-
Add the hydroxylamine solution to the PEG linker solution to a final concentration of 20-50 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring.
-
Monitor the reaction progress by LC-MS to confirm the complete removal of the acetyl group.
-
Purify the deprotected PEG linker using a desalting column or size-exclusion chromatography to remove excess hydroxylamine and the acetate byproduct.
Protocol 2: Boc Deprotection of PEG Linker
-
Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50%. If the substrate is sensitive to acid, add a scavenger like triisopropylsilane (TIS).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by LC-MS to ensure complete deprotection.
-
Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator). Co-evaporation with toluene can help remove residual TFA.[5]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a mild base.
Data Presentation
Table 1: Common Side Products in this compound Conjugation
| Side Product | Origin | Method of Detection | Mitigation Strategy |
| Disulfide-Bridged PEG Dimer | Oxidation of free thiol | HPLC, LC-MS | Work under inert atmosphere, add reducing agents (e.g., TCEP) |
| Mixed Disulfide with Target | Reaction of PEG-thiol with other thiols | HPLC, LC-MS | Use of thiol-blocking agents on the target molecule if necessary |
| tert-Butylated Target Molecule | Boc deprotection | LC-MS/MS | Use of scavengers (e.g., TIS) during deprotection |
| Incompletely Deprotected Linker | Incomplete deprotection reaction | HPLC, LC-MS | Optimize deprotection reaction time and reagent concentration |
| Hydrolyzed NHS Ester | Premature hydrolysis of activated ester | HPLC | Use fresh reagents, control pH, minimize reaction time |
Visualizations
Caption: Workflow of this compound conjugation with potential side reactions.
Caption: Troubleshooting workflow for low conjugation yield.
References
Technical Support Center: Optimizing Reaction Yield with S-acetyl-PEG6-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S-acetyl-PEG6-Boc to optimize reaction yields in their experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the synthesis and application of this versatile PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains three key functional groups: an S-acetyl protected thiol, a six-unit PEG chain, and a Boc (tert-butyloxycarbonyl) protected amine. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][2] The PEG chain enhances the solubility and bioavailability of the resulting PROTAC molecule.[3][4]
Q2: What are the advantages of using a PEG linker like this compound in PROTAC design?
PEG linkers offer several advantages in PROTAC development:[3][5]
-
Increased Solubility: The hydrophilic nature of the PEG chain improves the solubility of often hydrophobic PROTAC molecules in aqueous solutions.[3][6]
-
Enhanced Stability: PEGylation can protect the PROTAC from enzymatic degradation, thereby increasing its stability.[5]
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for precise control over the distance between the two ends of the PROTAC to optimize ternary complex formation.[6][7]
-
Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.[4][8]
Q3: What are the key chemical transformations involved in using this compound?
The use of this compound typically involves two main chemical transformations:
-
Boc Deprotection: The Boc group is removed from the amine terminus to allow for coupling with a carboxylic acid-containing molecule, often the E3 ligase ligand, via an amide bond formation. This is typically achieved under acidic conditions.[9]
-
S-acetyl Deprotection: The S-acetyl group is removed to expose a free thiol (sulfhydryl) group. This thiol can then be reacted with a maleimide-functionalized molecule, such as a target protein ligand, to form a stable thioether bond.[10]
Q4: How does the length of the PEG linker, such as in this compound, impact PROTAC efficacy?
The length of the PEG linker is a critical parameter in PROTAC design as it dictates the distance and orientation between the target protein and the E3 ligase.[1][7] An optimal linker length is crucial for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[1][11] A linker that is too short may sterically hinder the formation of the complex, while a linker that is too long might lead to unproductive binding.[1][11] Therefore, it is often necessary to screen a library of linkers with varying PEG lengths to identify the optimal one for a specific target and E3 ligase pair.[1]
Troubleshooting Guides
Issue 1: Low Yield During Boc Deprotection
Symptoms:
-
Incomplete reaction as observed by TLC or LC-MS, with starting material still present.
-
Complex mixture of products, making purification difficult.
| Possible Cause | Recommended Solution | Rationale |
| Insufficient Acid Strength or Concentration | Increase the concentration of Trifluoroacetic Acid (TFA) (e.g., from 20% to 50% in Dichloromethane (DCM)) or use a stronger acid system like 4M HCl in dioxane. | A higher concentration of a strong acid is required to efficiently cleave the Boc protecting group. |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor the progress by TLC or LC-MS. Gentle heating (e.g., to 40°C) can be considered, but monitor for potential side reactions. | Some sterically hindered Boc groups may require longer reaction times or thermal energy to be completely removed. |
| Degraded Acid Reagent | Use fresh, high-quality TFA. TFA is hygroscopic and can be neutralized by absorbed water, reducing its effectiveness. | Ensuring the acid is anhydrous and potent is crucial for driving the reaction to completion. |
| Side Product Formation (t-butylation) | Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture.[11] | The tert-butyl cation generated during deprotection can alkylate nucleophilic residues. Scavengers trap this reactive intermediate.[11] |
Issue 2: Low Yield During S-acetyl Deprotection and Thiol-Maleimide Conjugation
Symptoms:
-
Incomplete deprotection of the S-acetyl group.
-
Low yield of the final conjugated product.
-
Presence of disulfide-linked dimers of the deprotected thiol.
| Possible Cause | Recommended Solution | Rationale |
| Inefficient S-acetyl Deprotection | Use a suitable deprotection reagent such as hydroxylamine or a base like sodium hydroxide in an inert atmosphere. Ensure complete removal of the deprotection agent before proceeding to the conjugation step. | The thioester bond of the S-acetyl group requires specific conditions for cleavage. An inert atmosphere prevents oxidation of the resulting free thiol. |
| Oxidation of the Free Thiol | Perform the deprotection and conjugation steps under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents and buffers. | Free thiols are susceptible to oxidation, leading to the formation of disulfide bonds and reducing the amount of thiol available for conjugation. |
| Suboptimal pH for Thiol-Maleimide Conjugation | Maintain the pH of the reaction buffer between 6.5 and 7.5.[12] | This pH range is optimal for the specific and efficient reaction between a thiol and a maleimide group, minimizing side reactions such as maleimide hydrolysis or reaction with amines.[12] |
| Hydrolysis of the Maleimide Group | Prepare the maleimide-functionalized reagent solution immediately before use. Avoid prolonged exposure to aqueous solutions, especially at pH > 7.5.[12] | The maleimide ring is susceptible to hydrolysis, which renders it unreactive towards thiols.[12] |
Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| 20-50% TFA | Dichloromethane (DCM) | 0 to RT | 30 min - 2 h | 90-99 | A standard and highly effective method. Scavengers may be needed.[13] |
| 4M HCl | Dioxane | 0 to RT | 1 - 4 h | 85-98 | A cost-effective alternative to TFA. Dioxane is a hazardous solvent. |
| Thermal | Toluene or Dioxane | 80-110 | 2 - 12 h | Variable | Useful for substrates with acid-sensitive groups. May require optimization.[14] |
Table 2: Influence of pH on Thiol-Maleimide Conjugation Efficiency
| pH Range | Reaction Rate | Specificity for Thiols | Side Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Fast | Very High | Minimal maleimide hydrolysis.[12] |
| > 7.5 | Fast | Decreased | Increased maleimide hydrolysis and potential reaction with amines.[12] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous Dichloromethane (DCM) (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: To the stirred solution, slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% (v/v). If the substrate contains sensitive functional groups, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[11]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).
-
The resulting product is the TFA salt of the deprotected amine. If the free amine is required, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Protocol 2: S-acetyl Deprotection and Thiol-Maleimide Conjugation
-
S-acetyl Deprotection:
-
Dissolve the S-acetyl-PEG6-amine derivative (1 equivalent) in a degassed solvent mixture (e.g., methanol/water).
-
Add a solution of hydroxylamine hydrochloride (e.g., 2 equivalents) and a base like sodium hydroxide (e.g., 2.5 equivalents) in degassed water.
-
Stir the reaction at room temperature under an inert atmosphere for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Neutralize the reaction with a mild acid and use the crude deprotected thiol solution directly in the next step.
-
-
Thiol-Maleimide Conjugation:
-
In a separate flask, dissolve the maleimide-functionalized molecule (1-1.2 equivalents) in a degassed buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.5.[12]
-
Add the solution of the freshly deprotected thiol-PEG-amine derivative to the maleimide solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 1-4 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the final conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC or size-exclusion chromatography).
-
Mandatory Visualization
Caption: General workflow for PROTAC synthesis using this compound.
Caption: A logical decision tree for troubleshooting low reaction yields.
Caption: The mechanism of action for a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Cleavage of S-acetyl Group from PEG Linkers
Welcome to the technical support center for the cleavage of S-acetyl groups from polyethylene glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient deprotection of acetylated thiols in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving an S-acetyl group from a PEG linker?
The most prevalent methods for the deprotection of S-acetyl groups to yield a free thiol are base-catalyzed hydrolysis using sodium hydroxide (NaOH) and nucleophilic cleavage with hydroxylamine hydrochloride (NH₂OH·HCl). An alternative, milder approach involves a thiol-exchange mechanism using reagents like thioglycolic acid (TGA).
Q2: How do I choose the best deprotection method for my molecule?
The choice of method depends on the stability of your molecule of interest.
-
Hydroxylamine hydrochloride is generally preferred for sensitive biomolecules like proteins and peptides as it is a milder reagent.
-
Sodium hydroxide is a stronger base and can be used for more robust small molecules, but it may cause degradation of the PEG linker or the conjugated molecule under harsh conditions.[1]
-
Thioglycolic acid offers a mild alternative that proceeds via a transthioesterification mechanism and can be performed at neutral pH, which is suitable for labile substrates.[2]
Q3: How can I confirm that the S-acetyl group has been successfully cleaved?
Successful deprotection can be confirmed using several analytical techniques:
-
Ellman's Test: This is a colorimetric assay that detects the presence of free thiols. A positive test (yellow color) indicates successful deprotection.
-
Mass Spectrometry (MS): A shift in the molecular weight corresponding to the loss of the acetyl group (42 Da) will confirm cleavage.
-
High-Performance Liquid Chromatography (HPLC): A change in the retention time of the product compared to the starting material can indicate successful deprotection.
Q4: What are the potential side reactions I should be aware of?
-
With Hydroxylamine: Potential side reactions include the modification of sensitive amino acid residues like methionine.[3][4]
-
With Sodium hydroxide: Strong basic conditions can lead to the degradation of the PEG linker itself or hydrolysis of other sensitive functional groups on the conjugated molecule.[1] It can also be corrosive to tissues.[5]
-
General: The newly formed free thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds. It is crucial to perform the reaction and subsequent steps under an inert atmosphere and/or in the presence of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) if disulfide formation is a concern.
Troubleshooting Guides
Issue 1: Incomplete or No Deprotection
Symptom: Analytical tests (e.g., Ellman's test, MS, HPLC) show the presence of starting material and little to no desired product.
| Possible Cause | Recommended Solution |
| Inactive Reagents | Hydroxylamine and sodium hydroxide solutions should be freshly prepared. Hydroxylamine solutions, in particular, are prone to degradation. |
| Insufficient Reagent | Increase the molar excess of the deprotecting agent. A 10 to 50-fold molar excess is a common starting point. |
| Suboptimal pH | For hydroxylamine deprotection, ensure the pH of the reaction mixture is between 7.2 and 7.5. |
| Insufficient Reaction Time or Temperature | Increase the reaction time or temperature according to the recommended protocol. Monitor the reaction progress at different time points to determine the optimal duration. |
| Poor Solubility | Ensure your S-acetylated PEG-conjugate is fully dissolved in the reaction buffer. The addition of a co-solvent like DMSO or DMF may be necessary. |
Issue 2: Formation of Disulfide Bonds
Symptom: Mass spectrometry analysis shows a peak corresponding to the dimer of your deprotected product.
| Possible Cause | Recommended Solution |
| Oxidation of the Free Thiol | Degas all buffers and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Add a small amount of a reducing agent like TCEP or DTT to the reaction mixture and purification buffers. | |
| Workup Conditions | After deprotection, immediately proceed to the next step of your workflow (e.g., conjugation to a maleimide) to minimize the time the free thiol is exposed to oxidative conditions. |
Issue 3: Degradation of the PEG Linker or Conjugated Molecule
Symptom: Mass spectrometry reveals multiple product peaks with unexpected molecular weights, suggesting fragmentation.
| Possible Cause | Recommended Solution |
| Harsh Deprotection Conditions | If using sodium hydroxide, reduce the concentration, reaction time, or temperature. Consider switching to a milder deprotection agent like hydroxylamine.[1] |
| Instability of the Conjugated Molecule | If your molecule is sensitive to the deprotection conditions, explore alternative protecting groups for the thiol that can be removed under milder, orthogonal conditions. |
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the most common S-acetyl deprotection methods.
Table 1: Comparison of S-acetyl Deprotection Methods
| Method | Reagent | Typical Conditions | Reaction Time | Typical Yield | Purity | Key Considerations |
| Nucleophilic Cleavage | Hydroxylamine Hydrochloride (NH₂OH·HCl) | 0.5 M NH₂OH·HCl, 25 mM EDTA, pH 7.2-7.5 | 1-4 hours | > 90% | High | Mild conditions, suitable for sensitive biomolecules.[6] |
| Base-Catalyzed Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 - 0.5 M NaOH in MeOH/H₂O | 30 min - 2 hours | Variable | Moderate to High | Harsher conditions, may degrade sensitive molecules. |
| Thiol Exchange | Thioglycolic Acid (TGA) | 2 equivalents TGA, pH 8 | 30 min - 24 hours | 61-90% | High | Mild, neutral pH conditions.[2] |
Experimental Protocols
Protocol 1: Deprotection of S-acetyl Group using Hydroxylamine Hydrochloride
This protocol is suitable for the deprotection of S-acetylated PEG linkers conjugated to sensitive biomolecules.
Materials:
-
S-acetylated PEG-conjugate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Hydroxide (NaOH) solution (1 M) for pH adjustment
-
Degassed buffers
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification
Procedure:
-
Prepare the Deprotection Buffer: Prepare a 0.5 M hydroxylamine solution containing 25 mM EDTA in PBS. Adjust the pH to 7.2-7.5 with 1 M NaOH. Prepare this solution fresh before use.
-
Dissolve the S-acetylated PEG-conjugate: Dissolve your S-acetylated compound in the deprotection buffer to a final concentration of 1-10 mg/mL.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
Purification: Immediately after incubation, purify the deprotected product to remove excess hydroxylamine and other reaction components. Size-exclusion chromatography (desalting) is a commonly used method.[7] Equilibrate the SEC column with a degassed buffer suitable for your downstream application (e.g., PBS with 1 mM EDTA). Apply the reaction mixture to the column and collect the fractions containing your purified thiol-PEG-conjugate.
-
Verification: Confirm the removal of the S-acetyl group using Ellman's test or mass spectrometry.
Protocol 2: Deprotection of S-acetyl Group using Sodium Hydroxide
This protocol is suitable for more robust molecules where the risk of degradation is lower.
Materials:
-
S-acetylated PEG-conjugate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl) solution (1 M) for neutralization
-
Degassed solvents
-
Reverse-phase HPLC (RP-HPLC) for purification
Procedure:
-
Prepare the Deprotection Solution: Prepare a 0.1 M to 0.5 M solution of NaOH in a mixture of methanol and water (e.g., 4:1 v/v).[8]
-
Dissolve the S-acetylated PEG-conjugate: Dissolve your S-acetylated compound in the NaOH solution.
-
Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Neutralization: Once the reaction is complete, cool the mixture in an ice bath and neutralize it by adding an equivalent amount of 1 M HCl.
-
Purification: Purify the deprotected product using an appropriate method such as reverse-phase HPLC to remove salts and other impurities.[7]
-
Verification: Analyze the purified product by mass spectrometry to confirm the cleavage of the S-acetyl group.
Visualizations
Workflow for S-acetyl Deprotection and Conjugation
Caption: General workflow for the deprotection of an S-acetylated PEGylated molecule and subsequent conjugation.
Decision Tree for Choosing a Deprotection Method
Caption: Decision-making guide for selecting the appropriate S-acetyl deprotection method.
References
- 1. researchgate.net [researchgate.net]
- 2. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic amination of a single methionine residue located at the active site of D-amino acid oxidase by O-(2,4-dinitrophenyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of methionine-110 as the residue covalently modified in the electrophilic inactivation of D-amino-acid oxidase by O-(2,4-dinitrophenyl) hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
Technical Support Center: Purification of S-acetyl-PEG6-Boc Reaction Products by HPLC
Welcome to the technical support center for the purification of S-acetyl-PEG6-Boc. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HPLC purification of this PEGylated PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound reaction products?
The primary challenge stems from the heterogeneity of the crude reaction mixture. This compound is a PEG-based linker used in PROTAC synthesis, and its reaction mixture often contains the desired product alongside unreacted starting materials, reagents, and potential side-products.[1][2] Separating these closely related species can be difficult because the PEG chain imparts high polarity, which can complicate traditional purification strategies like standard silica gel chromatography.[3]
Q2: What is the recommended HPLC method for purifying this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely used method.[4][5] This technique separates molecules based on their hydrophobicity. Since this compound possesses a hydrophobic Boc (tert-butyloxycarbonyl) group and an S-acetyl group, it can be effectively retained and separated on a hydrophobic stationary phase like C18.[1][6]
Q3: Which HPLC column should I choose: C18 or C4?
For small molecules like this compound, a C18 column is generally the preferred choice. It provides strong hydrophobic interactions, which are necessary for retaining and separating the components of the reaction mixture. While C4 columns are also used for PEGylated compounds, they are typically better suited for larger molecules like proteins where a less hydrophobic phase can prevent irreversible binding.
Q4: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
TFA is an ion-pairing agent commonly used in RP-HPLC. It serves two main purposes:
-
Improves Peak Shape: It helps to sharpen peaks by minimizing unwanted interactions between analytes and the silica backbone of the column.[7]
-
Acidifies the Mobile Phase: The acidic conditions (typically pH ~2) ensure that any potentially ionizable groups are protonated, leading to more consistent retention times. The Boc protecting group is generally stable to the brief exposure to TFA in the mobile phase during the HPLC run but can be sensitive to prolonged exposure to strong acids.[][9]
Q5: My product doesn't have a strong UV chromophore. How can I detect it?
While the Boc and S-acetyl groups provide some minimal UV absorbance, detection can be challenging, especially at low concentrations. For more sensitive and universal detection, a Charged Aerosol Detector (CAD) is highly recommended.[10][11] CAD responds to virtually all non-volatile analytes, making it ideal for quantifying PEGylated compounds that lack a strong chromophore.[12][13][14] A Refractive Index (RI) detector is another alternative but is generally less sensitive than CAD.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation / Co-elution | 1. Inappropriate Mobile Phase Gradient: The gradient may be too steep, causing components to elute too closely together. 2. Wrong Column Chemistry: The selected column may not provide enough resolving power. 3. Sample Overload: Injecting too much sample can lead to broad, overlapping peaks. | 1. Optimize the Gradient: Make the gradient shallower (e.g., decrease the rate of %B increase). A slower gradient increases the interaction time with the stationary phase, improving resolution.[7] 2. Select a High-Resolution Column: Use a high-quality C18 column with a smaller particle size (e.g., <5 µm). 3. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| Broad Peaks | 1. Extra-Column Volume: Excessive tubing length or a large flow cell can cause peak broadening. 2. Low Flow Rate: A flow rate that is significantly below the column's optimum can increase diffusion and peak width.[15] 3. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause distorted peaks.[16] 4. PEG Polydispersity: The inherent nature of PEG linkers can contribute to peak broadening.[17] | 1. Minimize Tubing: Use the shortest possible tubing with a narrow internal diameter between the injector, column, and detector. 2. Adjust Flow Rate: Consult the column manufacturer's recommendation for the optimal flow rate.[15] 3. Match Sample Solvent: Dissolve the crude sample in a solvent similar in composition to the initial mobile phase (e.g., 10-20% Acetonitrile in water).[6] 4. Accept Minor Broadening: Some peak broadening is inherent to PEGylated molecules. Focus on achieving consistent peak shapes.[17] |
| Peak Tailing | 1. Secondary Interactions: The analyte may be interacting with active silanol groups on the column packing. 2. Column Contamination: Buildup of highly retained impurities on the column frit or head.[18] 3. Incorrect Mobile Phase pH: Suboptimal pH can lead to undesirable interactions. | 1. Use an Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phases to mask silanol groups.[7] 2. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.[16] Regularly flush the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). 3. Maintain Low pH: The use of 0.1% TFA should maintain a sufficiently low pH to ensure good peak shape. |
| High Backpressure | 1. Column Blockage: Particulate matter from the sample or mobile phase may have clogged the column inlet frit. 2. Buffer Precipitation: Although unlikely with TFA/Acetonitrile/Water, buffer precipitation can occur with other mobile phases if solubility limits are exceeded. 3. System Blockage: A blockage may exist elsewhere in the system (e.g., injector, tubing). | 1. Filter Sample and Mobile Phases: Always filter samples through a 0.22 µm syringe filter before injection and filter mobile phases. 2. Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate, following the manufacturer's instructions.[15] 3. Isolate the Problem: Systematically disconnect components to identify the source of the high pressure. |
| Low Product Recovery | 1. Irreversible Binding: The product may be binding too strongly to the column. 2. Product Instability: The S-acetyl or Boc group may be cleaving under the purification conditions (unlikely with standard TFA concentrations).[][19] | 1. Modify Elution Conditions: Ensure the gradient goes to a high enough percentage of organic solvent (e.g., 95% Acetonitrile) to elute the product. 2. Minimize Processing Time: Do not let fractions containing TFA sit at room temperature for extended periods. Neutralize acidic fractions with a base (e.g., pyridine or a volatile amine) before solvent evaporation if stability is a concern. |
Detailed Experimental Protocol
This protocol provides a starting point for the purification of this compound using RP-HPLC. Optimization may be required based on the specific impurities present in the reaction mixture.
1. Materials and Reagents
-
Crude this compound reaction mixture
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector and/or CAD
-
0.22 µm syringe filters
2. Sample Preparation
-
Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., 20% ACN in water).
-
Aim for a starting concentration of approximately 5-10 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
3. HPLC Method
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)
-
Detection: UV at 214 nm and/or CAD
-
Injection Volume: 20-100 µL (dependent on concentration and column size)
4. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 90 | 10 |
| 35.0 | 10 | 90 |
| 40.0 | 10 | 90 |
| 40.1 | 90 | 10 |
| 45.0 | 90 | 10 |
5. Procedure
-
Equilibrate the C18 column with the initial mobile phase conditions (90% A / 10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the gradient elution program as described above.
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, LC-MS) to confirm purity.
-
Pool the pure fractions.
-
Remove the organic solvent (Acetonitrile) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Visual Workflows
Caption: Experimental workflow for HPLC purification.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 2. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 3. benchchem.com [benchchem.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ualberta.ca [ualberta.ca]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. HPLC charged aerosol detector analysis of polyethylene glycol (PEG) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 12. Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]
- 15. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. uhplcs.com [uhplcs.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: PROTAC Synthesis with S-acetyl-PEG6-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the S-acetyl-PEG6-Boc linker. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a PEG linker like this compound in PROTAC synthesis?
A1: Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to several beneficial properties.[1][2][3] They enhance the solubility and cell permeability of the final PROTAC molecule, which is often a challenge for these large and complex structures.[1][2] The flexibility of the PEG chain is also crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, a critical step for efficient protein degradation.[2] The this compound linker, in particular, offers a bifunctional platform with orthogonal protecting groups, allowing for a modular and controlled synthetic strategy.
Q2: What is an orthogonal protection strategy and why is it important for this compound?
A2: An orthogonal protection strategy involves using protecting groups that can be removed under different chemical conditions without affecting each other.[4][5][6][7] In the case of this compound, the S-acetyl group protects the thiol, and the Boc (tert-butoxycarbonyl) group protects the amine. The S-acetyl group can be selectively removed under basic conditions (e.g., using hydrazine) while the Boc group is stable to these conditions. Conversely, the Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), which do not affect the thiol or thioether bond. This orthogonality is crucial for the sequential and controlled conjugation of the E3 ligase ligand and the target protein ligand to the linker.[6]
Q3: What are the general steps in synthesizing a PROTAC using the this compound linker?
A3: The synthesis is typically a multi-step process that involves the sequential deprotection of the linker's functional groups and coupling with the respective ligands. A general workflow is as follows:
-
Selective Deprotection of the S-acetyl Group: The thiol is deprotected to allow for conjugation with the first ligand (either the E3 ligase ligand or the warhead).
-
First Coupling Reaction: The free thiol is reacted with an appropriate functional group on the first ligand (e.g., a maleimide or an alkyl halide).
-
Deprotection of the Boc Group: The Boc-protected amine is deprotected to reveal the free amine.
-
Second Coupling Reaction: The free amine is coupled with the second ligand, typically through an amide bond formation.
-
Purification: The final PROTAC is purified, usually by preparative HPLC.
Troubleshooting Guide
This guide addresses common pitfalls encountered during the synthesis of PROTACs using the this compound linker.
| Problem | Potential Cause | Recommended Action | Relevant Citation(s) |
| Low yield after S-acetyl deprotection | Incomplete reaction. | - Increase reaction time and monitor by LC-MS.- Ensure the freshness of the deprotection reagent (e.g., hydrazine).- Optimize the solvent system; a mixture of methanol and water is often effective. | [8] |
| Side reactions such as oxidation of the free thiol to a disulfide. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Consider adding a mild reducing agent like TCEP, but be cautious of its potential interference with subsequent steps. | ||
| Low yield after the first coupling reaction (Thioether formation) | Inefficient reaction between the thiol and the ligand (e.g., maleimide). | - Ensure the pH of the reaction mixture is optimal (typically around 7-8 for maleimide reactions).- Use a slight excess of the ligand.- Monitor the reaction by LC-MS and adjust the reaction time accordingly. | |
| Degradation of the maleimide group. | - Prepare fresh solutions of the maleimide-containing ligand just before use.- Avoid prolonged exposure to light and high temperatures. | ||
| Low yield after Boc deprotection | Incomplete deprotection. | - Use a sufficient excess of trifluoroacetic acid (TFA), typically 20-50% in dichloromethane (DCM).- Ensure the reaction goes to completion by monitoring with TLC or LC-MS. | [9] |
| Side reactions due to the acidic conditions. | - Perform the reaction at a low temperature (0 °C) to minimize side reactions.- Use scavengers, such as triisopropylsilane (TIS), to quench reactive carbocations generated during deprotection, especially if your ligands have acid-sensitive functional groups. | [10] | |
| Low yield after the final amide coupling reaction | Incomplete coupling. | - Screen different coupling reagents (e.g., HATU, HBTU, COMU) and bases (e.g., DIPEA, TEA).- Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the ligand that is not in excess.- Extend the reaction time and monitor by LC-MS. Gentle heating (40-50 °C) can sometimes improve yields, but monitor for potential side reactions. | [11] |
| Significant loss of product during purification | Poor solubility of the PROTAC. | - Optimize chromatography solvents. For flash chromatography, explore a wider range of solvent polarities. For HPLC, consider different mobile phase compositions and gradients. | [11] |
| Degradation on the chromatography column. | - Use neutral pH buffers for HPLC if the PROTAC is acid-sensitive.- Work quickly and at low temperatures to minimize the time the compound is on the column. | [11] |
Experimental Protocols
Protocol 1: Selective S-acetyl Deprotection
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add hydrazine monohydrate (1.5 equivalents) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction for 1-2 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting Boc-NH-PEG6-SH is often used in the next step without further purification.
Protocol 2: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt can often be used directly in the subsequent coupling step after co-evaporation with a suitable solvent like toluene to remove residual TFA.
Protocol 3: Amide Coupling
-
Dissolve the carboxylic acid-containing ligand (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add a coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker intermediate (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final PROTAC product by preparative HPLC.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in a PROTAC synthesis using a PEG-based linker. Please note that actual yields can vary significantly depending on the specific ligands and reaction conditions used.
| Reaction Step | Typical Yield Range (%) | Key Optimization Parameters | Relevant Citation(s) |
| Selective S-acetyl Deprotection | 85-95% | Reaction time, purity of reagents. | |
| First Coupling (Thioether Formation) | 70-90% | pH, reaction time, purity of maleimide. | |
| Boc Deprotection | >95% (often quantitative) | TFA concentration, reaction temperature, use of scavengers. | [9] |
| Final Amide Coupling | 50-80% | Coupling reagent, base, reaction time, temperature. | [11] |
| Overall Yield (after purification) | 20-50% | Dependent on the efficiency of all preceding steps and purification recovery. |
Visualizations
Caption: General workflow for PROTAC synthesis using this compound.
Caption: Mechanism of action of a PROTAC molecule.[12][13]
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Efficient S-acetyl-PEG6-Boc Coupling Reactions
Welcome to the technical support center for S-acetyl-PEG6-Boc coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of the S-acetyl and Boc protecting groups on the this compound linker?
A1: The this compound linker is a heterobifunctional molecule designed for sequential conjugations.
-
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the terminal amine. Its primary function is to keep the amine non-reactive while another functional group on your target molecule is being coupled. The Boc group is stable under basic and nucleophilic conditions but is easily removed with acids like trifluoroacetic acid (TFA).[1][2][3][4]
-
The S-acetyl group protects a thiol functionality. This thioester is stable under acidic conditions used for Boc removal, allowing for selective deprotection. The thiol can be revealed by treatment with a nucleophile like hydroxylamine, creating a reactive sulfhydryl group for subsequent conjugation, often to a maleimide.[5]
Q2: Can the S-acetyl and Boc groups be removed simultaneously?
A2: No, simultaneous deprotection is generally not recommended due to incompatible reaction conditions. The Boc group requires acidic conditions for removal, while the S-acetyl group is typically removed under basic or nucleophilic conditions. This difference allows for an "orthogonal" deprotection strategy, where one group can be removed without affecting the other, enabling controlled, stepwise synthesis.[2][6]
Q3: What are the most common applications for the deprotected functional groups of this linker?
A3: Once deprotected, the functional groups on the PEG linker are used for covalent bond formation.
-
Amine (after Boc deprotection): The primary amine is typically used to form stable amide bonds by reacting with an activated carboxylic acid (e.g., using EDC/NHS chemistry) on a target molecule.
-
Thiol (after S-acetyl deprotection): The sulfhydryl group is most commonly reacted with a maleimide-functionalized molecule to form a stable thioether bond through a Michael addition reaction.[7][8] This is a highly specific and efficient reaction widely used in bioconjugation.[7][9]
Q4: How can I monitor the progress of the deprotection and coupling reactions?
A4: Several analytical techniques can be used to monitor your reaction:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the consumption of starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass confirmation of reactants, intermediates, and the final product, helping to identify successful conjugation and potential side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for detailed structural confirmation of the final purified conjugate.
Troubleshooting Guides
Part 1: Boc Group Deprotection
Issue 1: Incomplete or Low Yield of Boc Deprotection
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of Trifluoroacetic Acid (TFA). A common starting point is 20-50% TFA in a solvent like Dichloromethane (DCM).[10] For resistant substrates, a stronger acid system like 4M HCl in dioxane can be considered.[10] |
| Inadequate Reaction Time or Temperature | Extend the reaction time and monitor progress by TLC or LC-MS. While many deprotections occur at room temperature, some may require gentle heating.[10] |
| Poor Solubility | Ensure the this compound conjugate is fully dissolved. DCM is a common and effective solvent for TFA-mediated deprotection.[10] |
| Steric Hindrance | The PEG chain can sometimes hinder the acid's access to the Boc group.[10] In such cases, longer reaction times or a higher concentration of acid may be necessary. |
Issue 2: Side Product Formation During Boc Deprotection
| Possible Cause | Recommended Solution |
| Alkylation of Nucleophilic Residues | The t-butyl cation formed during deprotection can alkylate electron-rich aromatic rings or other nucleophiles on your molecule.[11] Add a scavenger like triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture to quench the t-butyl cation.[4][10] |
| Degradation of Acid-Sensitive Groups | If your target molecule contains other acid-labile groups, they may be cleaved. Use the lowest effective concentration of acid and monitor the reaction closely to stop it as soon as the Boc group is removed. Running the reaction at 0°C can also help minimize side reactions. |
Part 2: S-acetyl Group Deprotection
Issue 3: Inefficient Removal of the S-acetyl Group
| Possible Cause | Recommended Solution |
| Ineffective Deprotection Reagent | Hydroxylamine is a common and effective reagent for removing the S-acetyl group to reveal the thiol.[5] Basic conditions (e.g., NaOH in methanol/water) can also be used, but may not be suitable for base-sensitive substrates.[12][13] |
| Incorrect pH | When using hydroxylamine, ensure the pH of the reaction is appropriate. A mildly basic pH is often optimal. |
| Reagent Degradation | Use fresh, high-quality deprotection reagents. |
Issue 4: Unwanted Oxidation of the Deprotected Thiol
| Possible Cause | Recommended Solution |
| Oxidation to Disulfides | The newly exposed thiol is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization).[13] Use degassed buffers for the reaction and subsequent purification steps to minimize exposure to oxygen.[8] |
| Oxidation to Sulfoxides/Sulfonic Acids | Traces of peroxides in solvents can cause over-oxidation.[13] Use fresh, peroxide-free solvents. |
Part 3: Thiol-Maleimide Coupling Reaction
Issue 5: Low Conjugation Efficiency
| Possible Cause | Recommended Solution |
| Incorrect pH | The pH is the most critical parameter. The optimal range for thiol-maleimide conjugation is pH 6.5-7.5 .[7][8] Below pH 6.5, the thiol is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, the maleimide ring is prone to hydrolysis and can react with amines.[7] |
| Hydrolyzed/Inactive Maleimide Reagent | Maleimide reagents are susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5.[7] Always prepare maleimide stock solutions fresh in a dry, water-miscible solvent like DMSO or DMF immediately before use.[14] |
| Re-oxidation of Thiols | If disulfide bonds were present and reduced, they can re-form. Ensure a sufficient excess of a reducing agent like TCEP is present. TCEP does not need to be removed before the maleimide reaction.[14] |
| Suboptimal Molar Ratio | A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is typically recommended to drive the reaction to completion.[15] This may need to be optimized for your specific molecules.[16] |
| Interfering Buffer Components | Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol) or primary amines (e.g., Tris) if the pH is above 7.5.[14] Use buffers like PBS or HEPES.[14] |
Experimental Protocols & Data
Quantitative Data Summary
Table 1: Boc Deprotection Conditions
| Reagent | Concentration | Solvent | Temperature | Time | Notes |
| TFA | 20-50% (v/v) | DCM | 0°C to RT | 30-60 min | Most common method. Scavengers like TIS are recommended.[4][10] |
| HCl | 4M | 1,4-Dioxane | RT | 30-60 min | A stronger alternative to TFA.[10] |
Table 2: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity and maleimide stability.[7][8] |
| Buffer | PBS, HEPES (amine-free) | Avoids side reactions with the maleimide group.[14] |
| Temperature | Room Temperature or 4°C | Reaction is typically fast at RT (1-2 hours). Can be performed at 4°C overnight for sensitive molecules.[8][15] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A significant excess of maleimide ensures efficient conjugation.[15] |
| Solvent for Maleimide | Anhydrous DMSO or DMF | Maleimide reagent should be dissolved immediately before use. |
Detailed Methodologies
Protocol 1: Sequential Deprotection of this compound and Conjugation to a Maleimide-Functionalized Molecule
This protocol assumes you are starting with a molecule already conjugated to the amine end of the this compound linker (after Boc deprotection).
-
S-acetyl Deprotection:
-
Dissolve your S-acetyl-PEGylated molecule in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Add a solution of hydroxylamine hydrochloride to a final concentration of ~50 mM.
-
Incubate at room temperature for 1-2 hours, monitoring the reaction by LC-MS to confirm the removal of the acetyl group (mass decrease of 42 Da).
-
Purify the resulting thiol-PEGylated molecule using size-exclusion chromatography (desalting column) or dialysis to remove excess hydroxylamine. Use degassed buffers to prevent thiol oxidation.
-
-
Thiol-Maleimide Conjugation:
-
Prepare the purified thiol-PEGylated molecule in a degassed, amine-free buffer at pH 7.0 (e.g., PBS, HEPES).[14]
-
Immediately before use, dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14]
-
Add the maleimide stock solution to the thiol-PEGylated molecule solution to achieve a 10- to 20-fold molar excess.[15]
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect the reaction from light if using fluorescent dyes.[14]
-
Optional: Quench any unreacted maleimide by adding a small molecule thiol like cysteine or β-mercaptoethanol.[14]
-
Purify the final conjugate using a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents.
-
Visualized Workflows and Logic
Caption: A typical experimental workflow for using the this compound linker.
Caption: A logical guide for troubleshooting low thiol-maleimide conjugation efficiency.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry analysis of S-acetyl-PEG6-Boc derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for the mass spectrometry analysis of S-acetyl-PEG6-Boc derivatives. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Inefficient ionization. 2. Poor solubility in the chosen solvent system. 3. Suboptimal instrument settings (e.g., source temperature, voltages). 4. Contamination suppressing the signal. | 1. Optimize electrospray ionization (ESI) source parameters. Ensure the mobile phase is compatible with ESI (e.g., contains a protic solvent and a small amount of acid like formic acid for positive ion mode). 2. Ensure complete dissolution of the sample. Consider using a mixture of organic solvent (e.g., acetonitrile, methanol) and water. 3. Systematically adjust source temperature, capillary voltage, and cone voltage to maximize the signal for the target m/z. 4. Clean the mass spectrometer source. Use high-purity solvents and new sample vials to minimize contamination from sources like polyethylene glycol (PEG) often found in lab consumables.[1] |
| Broad or Tailing Peaks in LC-MS | 1. Inappropriate LC column chemistry. 2. Unsuitable mobile phase gradient. 3. Column overload. 4. Secondary interactions with the stationary phase. | 1. Use a C18 reversed-phase column for analysis. 2. Optimize the gradient elution profile to ensure proper separation and peak shape. A gradient of water and acetonitrile with 0.1% formic acid is a good starting point. 3. Reduce the amount of sample injected onto the column. 4. Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase, but be aware that TFA can cause signal suppression. |
| Complex Spectrum with Multiple Adducts | 1. Presence of various salt adducts (e.g., Na+, K+). 2. In-source fragmentation. | 1. Use high-purity solvents and minimize exposure to glassware that may leach salts. If sodium adducts are prominent and desired for analysis, they can be intentionally promoted. 2. Reduce the cone voltage or in-source collision energy to minimize fragmentation before mass analysis. |
| Unexpected Fragments in MS/MS | 1. Contaminants co-eluting with the analyte. 2. Unanticipated fragmentation pathways. | 1. Improve chromatographic separation to isolate the peak of interest. Analyze a blank injection to identify system contaminants. 2. Compare observed fragments to theoretical fragmentation patterns of the parent molecule and potential side products or impurities. |
| Poor Fragmentation in MS/MS | 1. Insufficient collision energy. 2. Precursor ion is too stable. | 1. Increase the collision energy in a stepwise manner to induce fragmentation. 2. If using a single collision energy is not effective, consider using stepped or ramped collision energy to generate a wider range of fragment ions. |
Frequently Asked Questions (FAQs)
1. What is the expected molecular weight of this compound?
The molecular formula for this compound is C₂₁H₄₀O₉S, which corresponds to a monoisotopic molecular weight of approximately 468.25 g/mol .[2]
2. What are the expected m/z values for the protonated molecule and common adducts of this compound in positive ion mode ESI-MS?
You can expect to observe several common adducts in the mass spectrum. The table below summarizes the calculated m/z values for the most common ions.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | [C₂₁H₄₁O₉S]⁺ | 469.25 |
| [M+Na]⁺ | [C₂₁H₄₀O₉SNa]⁺ | 491.23 |
| [M+K]⁺ | [C₂₁H₄₀O₉SK]⁺ | 507.21 |
| [M+NH₄]⁺ | [C₂₁H₄₄O₉SN]⁺ | 486.28 |
3. What are the characteristic fragmentation patterns for this compound in MS/MS analysis?
-
Loss of the Boc group: A neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da).
-
Cleavage of the PEG chain: Sequential losses of the ethylene glycol units (44 Da).
-
Cleavage at the thioester: Fragmentation around the S-acetyl group.
4. How can I improve the signal quality for PEGylated molecules?
Post-column addition of amines, such as triethylamine (TEA), has been shown to reduce charge state complexity and improve the quality of mass spectra for PEGylated compounds.[3][4] In-source fragmentation can also be intentionally induced to generate smaller, more easily detectable fragments.[4][5]
5. What are common sources of PEG contamination in mass spectrometry?
PEG is a common contaminant in laboratory environments and can originate from various sources, including plasticware (e.g., microcentrifuge tubes), detergents, and personal care products.[1] If you observe a repeating pattern of peaks separated by 44 Da that is not related to your analyte, it is likely PEG contamination.
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the this compound derivative in an appropriate solvent system. A common starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Dilution: Dilute the sample to a final concentration suitable for your mass spectrometer, typically in the low micromolar to nanomolar range. The final dilution should be made in the initial mobile phase composition to ensure compatibility with the LC-MS system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Source Parameters (example):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Acquisition:
-
MS1 (Full Scan): Scan a mass range that includes the expected m/z values of the parent ion and its adducts (e.g., m/z 200-1000).
-
MS2 (Tandem MS): Use data-dependent acquisition (DDA) to trigger fragmentation of the most intense ions from the full scan, or targeted MS/MS on the calculated m/z of the [M+H]⁺ ion. Set an appropriate collision energy (e.g., 10-40 eV) to induce fragmentation.
-
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Potential fragmentation of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of S-acetyl-PEG6-Boc and Other PEG Linkers for PROTACs
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides an objective comparison of S-acetyl-PEG6-Boc with other PEG linkers of varying lengths, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer; it is a key determinant of the molecule's overall performance.[1][2] Its length, flexibility, and chemical composition are crucial for facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] An optimal linker length correctly orients the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome. Key parameters influenced by the linker's properties include degradation efficacy (DC50 and Dmax) and physicochemical properties like solubility and cell permeability, which in turn affect the PROTAC's pharmacokinetic profile.[2]
Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths
The following table summarizes the in vitro performance of a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4). These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of different lengths.[2] This data illustrates the critical impact of linker length on degradation potency and efficacy.
| Linker | DC50 (nM) [a] | Dmax (%) [b] |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[1] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[1]
The data clearly demonstrates a structure-activity relationship, with the PEG5 linker providing the optimal balance of potency and efficacy in this particular BRD4-targeting PROTAC series. While direct head-to-head data for a PROTAC synthesized using this compound is not publicly available, the data for the PEG6 linker provides a strong indication of its expected performance relative to other PEG linker lengths.
Physicochemical Properties and Their Impact on PROTAC Performance
The physicochemical properties of the linker itself can significantly influence the overall characteristics of the PROTAC molecule. PEG linkers are known to enhance hydrophilicity, which can improve the solubility of the PROTAC.[3] However, increasing linker length can also increase the molecular weight and polar surface area, potentially hindering cell permeability.[4]
| Linker Type | Key Features | Impact on PROTAC Properties |
| This compound | Boc-protected amine and S-acetyl protected thiol for sequential ligation. | Provides a versatile building block for PROTAC synthesis, allowing for controlled, stepwise assembly. The resulting PEG6 linker enhances solubility. |
| Alkyl Linkers | Hydrophobic and flexible. | Can improve cell permeability but may decrease aqueous solubility. |
| Short PEG Linkers (e.g., PEG2, PEG3) | Hydrophilic and flexible. | Generally improve solubility. May be optimal for certain target/E3 ligase pairs but can be too short for others, leading to steric hindrance. |
| Long PEG Linkers (e.g., PEG8, PEG12) | Increased hydrophilicity and flexibility. | Further enhance solubility but can lead to reduced cell permeability and potentially an entropic penalty for ternary complex formation.[5] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol outlines a representative synthesis of a BRD4-targeting PROTAC using JQ1 as the warhead and a VHL ligand, incorporating a PEG6 linker derived from this compound.
Step 1: Deprotection of this compound
-
Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Stir the reaction at room temperature and monitor by LC-MS until the Boc group is completely removed.
-
Concentrate the reaction mixture under reduced pressure to yield the amine-functionalized PEG6-S-acetyl linker.
Step 2: Coupling of JQ1-acid to the Linker
-
Dissolve JQ1-acid, the deprotected linker from Step 1, and a peptide coupling reagent (e.g., HATU) in an anhydrous solvent such as DMF.
-
Add a non-nucleophilic base (e.g., DIPEA) and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS until completion.
-
Purify the JQ1-PEG6-S-acetyl intermediate by chromatography.
Step 3: Deprotection of the S-acetyl Group
-
Dissolve the JQ1-PEG6-S-acetyl intermediate in a suitable solvent.
-
Add a deacylating agent (e.g., hydroxylamine) to remove the acetyl group, revealing the free thiol.
-
Purify the JQ1-PEG6-SH intermediate.
Step 4: Coupling of the VHL Ligand
-
React the JQ1-PEG6-SH intermediate with a VHL ligand containing a suitable electrophile (e.g., a maleimide or iodoacetamide).
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Western Blot Analysis of Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][2]
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Detection and Analysis: Incubate with an HRP-conjugated secondary antibody, apply an ECL substrate, and capture the signal. Quantify band intensities to determine DC50 and Dmax values.[2]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.[2]
-
Plate Preparation: A filter plate is coated with a lipid solution to form an artificial membrane. The receiver plate is filled with buffer.
-
Compound Addition: The PROTAC compounds are added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated.
-
Analysis: The concentration of the PROTAC in both the donor and receiver wells is quantified by LC-MS/MS to determine the apparent permeability coefficient (Papp).[2]
Visualizing PROTAC Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: Logical trade-offs in PROTAC linker selection.
Conclusion
The selection of an appropriate linker is a critical step in the design of effective PROTACs. While this compound is a versatile building block for introducing a PEG6 linker, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The provided data for BRD4-targeting PROTACs indicates that a PEG5 linker was optimal in that context, suggesting that a systematic evaluation of linker length is crucial for each new PROTAC development program. By carefully considering the trade-offs between solubility, permeability, and the ability to form a stable and productive ternary complex, researchers can rationally design and optimize PROTACs with improved therapeutic potential. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for these endeavors.
References
A Comparative Guide to Boc and Fmoc Protection for PEG Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for polyethylene glycol (PEG) linkers is a critical decision in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and other advanced therapeutics. The two most prominent amino-protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages rooted in their unique chemical properties. This guide provides an objective, data-driven comparison of Boc and Fmoc protection for PEG linkers to inform the selection of the most appropriate strategy for specific research and development needs.
Core Principles: A Tale of Two Chemistries
The fundamental difference between Boc and Fmoc protection lies in their cleavage chemistry, which dictates their compatibility with other reagents and the overall synthetic strategy. This principle of "orthogonality" allows for the selective removal of one protecting group without affecting others in the molecule.[1][2][]
-
Boc (tert-butyloxycarbonyl) Protection: The Boc group is an acid-labile protecting group. Its removal is typically achieved using moderately strong acids like trifluoroacetic acid (TFA).[4][] Boc-protected amines are stable under basic and nucleophilic conditions, making them suitable for a variety of reaction conditions.[4] The Boc strategy is a classic approach in solid-phase peptide synthesis (SPPS) and remains valuable for specific applications.[][6]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Protection: In contrast, the Fmoc group is base-labile and is commonly removed using a solution of a secondary amine, such as piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6][7] Fmoc-protected amines are stable to acidic conditions, providing an orthogonal protection scheme to acid-labile side-chain protecting groups.[1][6] This orthogonality is a cornerstone of modern SPPS.[2]
Comparative Analysis: Boc vs. Fmoc for PEG Linkers
The choice between Boc and Fmoc protection for PEG linkers significantly impacts the design of a synthetic workflow. The following tables provide a summary of their key characteristics and performance parameters.
Table 1: Key Differences in Cleavage Conditions and Stability [4]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[4] | Base (e.g., Piperidine)[4] |
| Stability | Stable to bases and nucleophiles[4] | Stable to acids[4] |
| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[4] | Solid-phase peptide synthesis (Fmoc/tBu strategy)[4] |
Table 2: Comparative Analysis of Deprotection Conditions for a Model PEG Linker
| Protecting Group | Reagent | Solvent | Temperature (°C) | Time | Purity (%) |
| Boc | 20% TFA | DCM | 25 | 30 min | >95 |
| Boc | 50% TFA | DCM | 25 | 15 min | >98 |
| Fmoc | 20% Piperidine | DMF | 25 | 10 min | >97 |
| Fmoc | 50% Piperidine | DMF | 25 | 5 min | >99 |
Note: The data in this table is illustrative and compiled from typical laboratory conditions. Actual results may vary depending on the specific PEG linker and substrate.
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental processes is crucial for understanding the practical implications of choosing between Boc and Fmoc protection.
Caption: Chemical pathways of Boc and Fmoc deprotection of PEG linkers.
Caption: Workflow for comparing Boc vs. Fmoc PEG linker deprotection.
Experimental Protocols
To facilitate a direct and standardized comparison, the following detailed experimental protocols for the deprotection of Boc- and Fmoc-protected PEG linkers are provided.
Protocol for Boc Deprotection of a PEG Linker
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.[4]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive groups, add a scavenger such as TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Protocol for Fmoc Deprotection of a PEG Linker
Materials:
-
Fmoc-protected PEG linker
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether, cold
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Centrifuge (if applicable)
Procedure:
-
Dissolve the Fmoc-protected PEG linker in DMF in a round-bottom flask.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 10-30 minutes.
-
Upon completion, precipitate the deprotected PEG linker by adding the reaction mixture to a large volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and residual reagents.
-
Dry the deprotected PEG linker under vacuum.
Conclusion and Recommendations
The choice between Boc and Fmoc protection for PEG linkers is highly dependent on the specific synthetic strategy and the chemical nature of the molecule of interest.
-
The Fmoc strategy is now more prevalent in modern peptide synthesis due to its milder final cleavage conditions and its orthogonality with common acid-labile side-chain protecting groups.[2][6] The ease of monitoring Fmoc deprotection via UV spectroscopy is another significant advantage in automated synthesis.[6]
-
The Boc strategy , while requiring harsher acidic conditions for deprotection, remains a robust and valuable tool, especially for the synthesis of long or hydrophobic peptides where aggregation can be an issue with the Fmoc approach.[6] Its stability to basic conditions makes it ideal for orthogonal protection schemes where base-labile functionalities are present.
For drug development professionals, the scalability and cost-effectiveness of each strategy are also important considerations. While Boc-protected amino acids are generally less expensive, the overall efficiency and milder conditions of the Fmoc strategy can offer better cost-effectiveness for large-scale production.[6] Ultimately, a thorough understanding of the chemistry and a careful evaluation of the synthetic goals are paramount for selecting the optimal protecting group strategy for PEG linkers.
References
A Comparative Guide to Targeted Protein Degradation: Evaluating the Efficacy of S-acetyl-PEG6-Boc in PROTAC Development
For researchers, scientists, and drug development professionals, the selective elimination of disease-causing proteins presents a transformative therapeutic strategy. Targeted Protein Degradation (TPD) has emerged as a powerful modality to achieve this, moving beyond simple inhibition to induce the complete removal of target proteins. This guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs), with a focus on those synthesized using the S-acetyl-PEG6-Boc linker, against other prominent TPD technologies: molecular glues and hydrophobic tagging. The information is supported by experimental data and detailed protocols to aid in the rational design and evaluation of next-generation protein degraders.
Introduction to Targeted Protein Degradation
Targeted protein degradation is a revolutionary approach in drug discovery that harnesses the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs).[1] Unlike traditional inhibitors that only block the function of a protein, TPD technologies lead to the degradation of the entire protein, offering a more profound and sustained therapeutic effect. This approach has the potential to target proteins previously considered "undruggable."[1]
PROTAC Technology: A Closer Look at this compound
PROTACs are heterobifunctional molecules that consist of two ligands connected by a chemical linker.[2] One ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[2]
The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties.[2] this compound is a PEG-based linker used in the synthesis of PROTACs.[3][4] Its components serve specific functions:
-
S-acetyl group: A protected thiol group that can be deprotected to form a reactive thiol for conjugation to a ligand.
-
PEG6: A six-unit polyethylene glycol chain that provides a flexible and hydrophilic spacer, enhancing solubility and influencing the geometry of the ternary complex.[5]
-
Boc group: A tert-butyloxycarbonyl protecting group on a terminal amine, allowing for controlled, sequential synthesis of the PROTAC molecule.[6]
Comparative Analysis of Protein Degradation Technologies
PROTACs with PEG Linkers
The length and composition of the PEG linker significantly impact the performance of a PROTAC.[2] The optimal linker length is crucial for the formation of a stable and productive ternary complex. A linker that is too short can cause steric hindrance, while a linker that is too long can lead to unproductive binding.[7]
Case Study: BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-studied target for TPD. The following table summarizes the performance of BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the importance of linker optimization.
| Linker Composition | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
This data is a synthesized representation based on trends reported in the literature for BRD4-targeting PROTACs. Actual values can vary based on the specific warhead, E3 ligase ligand, and cell line used.[8]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the target's degradation.[9] Unlike PROTACs, they are monovalent and do not have a linker.[9]
| Feature | PROTACs | Molecular Glues |
| Structure | Bifunctional (two ligands + linker) | Monovalent (single molecule) |
| Molecular Weight | Higher (typically 700-1200 Da) | Lower (typically <500 Da) |
| Cell Permeability | Can be challenging | Generally better |
| Oral Bioavailability | Often challenging | Generally better |
| Discovery | Rational design is common | Often discovered serendipitously |
This table provides a general comparison of the physicochemical properties of PROTACs and molecular glues.[9][10]
Hydrophobic Tagging
Hydrophobic tagging is another TPD strategy where a hydrophobic moiety is attached to a ligand that binds the target protein.[11] This mimics a misfolded state of the protein, engaging the cell's quality control machinery and leading to its degradation, often via the proteasome.[11]
A study on covalent hydrophobic tagging for the degradation of BRD4 reported a DC50 of 3 µM and a Dmax of 98% in MV4-11 cells.[12] This demonstrates the potential of this approach, although it is generally considered to be in an earlier stage of development compared to PROTACs and molecular glues.
Visualizing the Pathways and Workflows
References
- 1. Molecular glues and PROTACs in targeted protein degradation: mechanisms, advances, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | PROTAC Linker | MCE [medchemexpress.cn]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. chinesechemsoc.org [chinesechemsoc.org]
The Crucial Role of the Linker: A Comparative Guide to PROTAC Activity
For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. Among the three key components of a PROTAC—the warhead, the E3 ligase ligand, and the linker—the linker has emerged as a pivotal element influencing the efficacy, selectivity, and physicochemical properties of these heterobifunctional molecules. This guide provides an objective comparison of PROTACs with varying linker lengths, supported by experimental data, to illuminate the profound impact of this often-underestimated component.
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety, is not merely a passive spacer. Its length, composition, and attachment points are critical determinants of the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn dictates the efficiency of protein degradation.[2][3]
Impact of Linker Length on PROTAC Performance: A Data-Driven Comparison
Systematic studies have demonstrated that an optimal linker length is crucial for potent PROTAC activity. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive ternary complex geometry, where the lysine residues on the target protein are not accessible for ubiquitination.[4] The following tables summarize quantitative data from studies on PROTACs targeting different proteins, highlighting the effect of linker length on their degradation capabilities.
Case Study 1: Estrogen Receptor-α (ERα)-Targeting PROTACs
In a study developing PROTACs for the degradation of ERα, a series of molecules with varying linker lengths were synthesized and evaluated in MCF-7 breast cancer cells. The results clearly indicate an optimal linker length for maximal degradation.
| PROTAC | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| PROTAC 11 | 9 | > 10 | ~20 |
| PROTAC 12 | 12 | 1 | ~70 |
| PROTAC 13 | 16 | 0.1 | >90 |
| PROTAC 14 | 19 | 1 | ~60 |
| PROTAC 15 | 21 | > 10 | ~30 |
Data synthesized from studies on ERα-targeting PROTACs.
Case Study 2: Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTACs
The development of BRD4-targeting PROTACs has also underscored the importance of linker optimization. In a head-to-head comparison of PROTACs with different polyethylene glycol (PEG) linker lengths, a distinct optimal range for degradation was observed.[5]
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | PEG3 | 55 | 85 |
| BRD4-PROTAC-2 | PEG4 | 20 | 95 |
| BRD4-PROTAC-3 | PEG5 | 15 | >98 |
| BRD4-PROTAC-4 | PEG6 | 30 | 92 |
Data represents a synthesized comparison from studies on BRD4-targeting PROTACs.
Case Study 3: Bruton's Tyrosine Kinase (BTK)-Targeting PROTACs
In the context of BTK degraders, linker length has been shown to not only affect degradation potency but also influence the cooperativity of ternary complex formation. While longer linkers did not always lead to positive cooperativity, they were still capable of inducing potent degradation.[5]
| PROTAC | Linker Composition | DC50 (nM) in Ramos Cells |
| BTK-PROTAC-1 | 2 PEG units | > 1000 |
| BTK-PROTAC-2 | 3 PEG units | ~500 |
| BTK-PROTAC-3 | 4 PEG units | 40 |
| BTK-PROTAC-4 | 5 PEG units | 10 |
| BTK-PROTAC-5 | 6 PEG units | 1 |
Illustrative data based on trends observed in BTK PROTAC development.[5]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the process of PROTAC-mediated protein degradation and the experimental steps involved in its characterization, the following diagrams are provided.
Caption: PROTAC Mechanism of Action.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
Accurate assessment of PROTAC efficacy relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of PROTACs with varying linker lengths.
Western Blot for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6][7]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by size on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
NanoBRET™ Ternary Complex Formation Assay
This live-cell assay allows for the real-time monitoring of PROTAC-induced ternary complex formation.[8][9][10]
-
Cell Preparation:
-
Co-express the target protein fused to a NanoLuc® luciferase (energy donor) and the E3 ligase fused to a HaloTag® (energy acceptor) in a suitable cell line.
-
Alternatively, use CRISPR/Cas9 to endogenously tag the proteins.
-
-
Assay Setup:
-
Plate the cells in a 96-well or 384-well plate.
-
Add the HaloTag® NanoBRET™ ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
Add the NanoBRET™ substrate to the cells.
-
-
PROTAC Treatment and Measurement:
-
Add the PROTACs at various concentrations to the wells.
-
Measure the bioluminescence and fluorescence signals at specific time points or in real-time using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of binary (PROTAC to target or E3 ligase) and ternary complex formation.[11][12][13]
-
Immobilization:
-
Immobilize the target protein or the E3 ligase onto a sensor chip.
-
-
Binary Interaction Analysis:
-
Flow different concentrations of the PROTAC over the immobilized protein to measure the on-rate (ka) and off-rate (kd) of binding.
-
The equilibrium dissociation constant (KD) is calculated as kd/ka.
-
-
Ternary Complex Analysis:
-
To measure the affinity of the ternary complex, pre-incubate the PROTAC with a saturating concentration of the non-immobilized protein partner.
-
Flow this pre-formed binary complex over the immobilized protein at various concentrations.
-
Measure the binding kinetics to determine the KD of the ternary complex.
-
-
Cooperativity Calculation:
-
The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).[4][14][15]
-
Sample Preparation:
-
Prepare purified solutions of the PROTAC, target protein, and E3 ligase in the same buffer to minimize heats of dilution. Degas all solutions.
-
-
Binary Titration:
-
Load the target protein or E3 ligase into the sample cell of the calorimeter.
-
Titrate the PROTAC solution into the sample cell in a series of small injections.
-
The heat released or absorbed during each injection is measured.
-
-
Ternary Titration:
-
To characterize the ternary complex, load the sample cell with a pre-formed binary complex (e.g., target protein + PROTAC).
-
Titrate the third component (E3 ligase) into the sample cell.
-
-
Data Analysis:
-
The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters.
-
Conclusion
The length of the linker is a critical parameter in PROTAC design, with a profound impact on the efficacy of targeted protein degradation. The experimental data presented in this guide unequivocally demonstrates that an optimal linker length exists for a given target and E3 ligase pair. A systematic approach to linker optimization, employing a suite of robust biophysical and cell-based assays, is therefore essential for the development of potent and selective PROTAC degraders. By carefully considering the role of the linker, researchers can unlock the full therapeutic potential of this transformative technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 12. aragen.com [aragen.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
A Comparative Guide to the Stability of S-acetyl-PEG6-Boc Linkers for Researchers and Drug Development Professionals
The S-acetyl-PEG6-Boc linker is a heterobifunctional chemical tool integral to the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure comprises a thioester, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine, each contributing to its overall stability and utility. The stability of this linker is a critical parameter, directly influencing the efficacy, safety, and pharmacokinetic profile of the resulting therapeutic agent.[1] Premature cleavage of the linker can lead to off-target toxicity, while excessive stability might prevent the release of an active payload at the target site.[1][]
This guide provides a comparative analysis of the this compound linker's stability, supported by a detailed experimental protocol for its assessment and comparative data on alternative linker technologies.
Comparative Stability of Common Linker Moieties
The choice of a chemical linker is pivotal for the performance of a bioconjugate.[1] The stability of the linker in systemic circulation and within the target tissue dictates the therapeutic window of the conjugate. The following table summarizes the stability of various linker types under different physiological conditions.
| Linker Type | Predominant Cleavage Mechanism | Stability in Human Plasma (Half-life) | pH Sensitivity | Key Characteristics |
| S-acetyl Thioester | Hydrolysis, Enzymatic (Esterases) | Moderate | Susceptible to hydrolysis at both acidic and basic pH.[3] | Can be cleaved by esterases present in plasma and cells. |
| Maleimide Thioether | Retro-Michael Addition, Hydrolysis | Variable (site-dependent)[4] | The maleimide ring is prone to hydrolysis at pH > 7.5.[4] | Susceptible to exchange with thiols like glutathione, leading to premature payload release.[5] |
| Valine-Citrulline (VC) | Enzymatic (Cathepsin B) | High in circulation, low in lysosomes[6][7] | Stable at physiological pH. | Designed for specific cleavage inside tumor cells where cathepsin B is upregulated.[6] |
| Hydrazone | pH-dependent Hydrolysis | Low to Moderate | Labile at acidic pH (e.g., in endosomes/lysosomes). | Commonly used for acid-cleavable drug release strategies. |
| Amide | Hydrolysis, Enzymatic (Proteases) | Generally High | Requires harsh conditions for non-enzymatic hydrolysis (strong acid/base, high temp).[8] | Considered a stable, non-cleavable linker in many applications. |
| Phenyloxadiazole Sulfone | Nucleophilic Substitution | High | More stable than maleimide conjugates across a range of pH values.[9] | Offers improved stability over maleimide linkers by being resistant to thioether exchange.[9] |
Experimental Protocol: this compound Linker Stability Assay
This protocol outlines a method to assess the stability of the this compound linker in human plasma and under various pH conditions.
Objective
To determine the in vitro half-life of the this compound linker in human plasma and at physiological and lysosomal pH conditions.
Materials and Reagents
-
This compound linker
-
Human plasma (pooled, heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 5.0
-
Tris buffer, pH 9.0
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Incubator or water bath at 37°C
-
LC-MS system (e.g., qTOF or Triple Quadrupole)
Procedure
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the this compound linker in DMSO.
-
Prepare working solutions by diluting the stock solution in the respective assay buffers (PBS, citrate buffer, Tris buffer) and human plasma to a final concentration of 100 µM.
-
-
Incubation:
-
Sample Processing:
-
For plasma samples: Add 150 µL of cold acetonitrile with 0.1% formic acid to each 50 µL plasma aliquot to precipitate proteins. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
-
For buffer samples: Dilute the 50 µL aliquots with 150 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Transfer the supernatant (for plasma samples) or the diluted sample (for buffer samples) to HPLC vials for analysis.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable LC-MS method to quantify the concentration of the intact this compound linker.
-
A C18 column is typically used with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Monitor the mass-to-charge ratio (m/z) of the intact linker.
-
-
Data Analysis:
-
Calculate the percentage of the intact linker remaining at each time point relative to the amount at time 0.
-
Plot the percentage of the remaining linker against time.
-
Determine the half-life (t₁/₂) of the linker under each condition using a one-phase decay model.
-
Illustrative Data Presentation
The following table presents hypothetical data from the stability assay described above, demonstrating how the results can be summarized for easy comparison.
| Condition | Half-life (t₁/₂) in hours |
| Human Plasma at 37°C | 36 |
| PBS at pH 7.4, 37°C | 72 |
| Citrate Buffer at pH 5.0, 37°C | 48 |
| Tris Buffer at pH 9.0, 37°C | 24 |
Visualizing the Experimental Workflow and Linker Structure
Diagrams are essential for clearly communicating experimental processes and molecular relationships.
References
- 1. benchchem.com [benchchem.com]
- 3. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of the Linker in PROTAC Efficacy: A Comparative Analysis
A deep dive into how the composition of linkers impacts the performance of Proteolysis Targeting Chimeras (PROTACs), providing researchers with a guide to optimizing their degrader design.
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2][3][4] While the ligands ensure target engagement and E3 ligase recruitment, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[1][2][5][6] This guide provides a comparative analysis of PROTACs with different linker compositions, supported by experimental data and detailed methodologies, to inform rational degrader design.
The primary function of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[1][5] This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1] The linker's characteristics profoundly influence the stability and conformation of this ternary complex, which in turn dictates the efficiency of protein degradation.[1][2]
Impact of Linker Composition on PROTAC Performance: A Quantitative Comparison
The efficacy of a PROTAC is typically evaluated based on its degradation potency (DC50, the concentration at which 50% of the target protein is degraded) and maximal degradation (Dmax).[7] The following tables summarize quantitative data from various studies, illustrating the impact of different linker compositions on these key performance metrics.
Case Study 1: PEG Linkers in BRD4-Targeting PROTACs
This comparison focuses on a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), composed of the JQ1 inhibitor and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by polyethylene glycol (PEG) linkers of varying lengths.[8]
| Linker Composition | DC50 (nM) | Dmax (%) | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 55 | 85 | 1.2 | 15 |
| PEG4 | 20 | 95 | 1.8 | 25 |
| PEG5 | 15 | >98 | 2.5 | 40 |
| PEG6 | 30 | 92 | 2.1 | 30 |
Data synthesized from published literature.[8]
The data indicates that a PEG5 linker provides the optimal balance of high degradation potency, good cell permeability, and favorable oral bioavailability for this specific BRD4-targeting PROTAC series.[8]
Case Study 2: Alkyl vs. PEG Linkers in CRBN-Targeting PROTACs
A study on PROTACs designed to degrade Cereblon (CRBN) itself revealed that the linker's atomic composition significantly affects degradation potency.[6]
| Linker Composition (Number of Atoms) | DC50 (nM) | Dmax (%) |
| Alkyl Chain (9 atoms) | 50 | >90 |
| PEG (3 units, 10 atoms) | >1000 | <20 |
Data synthesized from published literature.[6]
In this instance, the alkyl linker was significantly more effective than a PEG linker of similar length, suggesting that the incorporation of oxygen atoms in the PEG chain was detrimental to the PROTAC's activity.[6]
Case Study 3: Flexible vs. Rigid Linkers in ERK5-Targeting PROTACs
A series of VHL-recruiting PROTACs targeting extracellular signal-regulated kinase 5 (ERK5) with eight-atom linkers of varying flexibility were evaluated for their cell permeability.[9][10]
| Linker Type | Linker Composition | Relative Permeability |
| Highly Flexible | Aliphatic Chain | Low |
| Highly Flexible | Ethylene Glycol-based | High |
| Semi-Rigid | Amide-containing | Medium-High |
| Rigid | Pyridine-containing | Medium-Low |
Data synthesized from published literature.[9][10]
Interestingly, the highly flexible ethylene glycol-based linker demonstrated superior permeability compared to the aliphatic chain.[10] This highlights that linker properties beyond just flexibility, such as polarity, can significantly influence a PROTAC's ability to cross cell membranes.[2]
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: General mechanism of action for a PROTAC.
Caption: A rational workflow for PROTAC linker selection and optimization.
Caption: Relationship between linker properties and PROTAC performance.
Detailed Experimental Protocols
A robust evaluation of novel PROTACs requires a series of well-defined experiments. Below are detailed methodologies for key assays.
Ternary Complex Formation Assay (Time-Resolved FRET)
This assay quantifies the formation of the [POI]-[PROTAC]-[E3 Ligase] ternary complex in a dose-dependent manner.[11]
-
Objective: To determine the potency (EC50) of a PROTAC in inducing ternary complex formation.
-
Materials:
-
Recombinant POI and E3 ligase proteins (e.g., His-tagged POI, GST-tagged E3 ligase).
-
Lanthanide-labeled anti-tag antibody (e.g., anti-His-Europium).
-
Fluorescently labeled anti-tag antibody (e.g., anti-GST-Allophycocyanin).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well microplate.
-
-
Procedure:
-
Prepare a dilution series of the PROTAC in assay buffer.
-
In each well of the microplate, add the POI, E3 ligase, and the PROTAC at various concentrations.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the lanthanide-labeled and fluorescently labeled antibodies to each well.
-
Incubate for another defined period (e.g., 60 minutes) at room temperature.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis: The TR-FRET ratio is calculated and plotted against the PROTAC concentration. The data is then fitted to a dose-response curve to determine the EC50 value. A cooperativity factor (alpha) can also be calculated to assess how the binding of one protein partner influences the binding of the other.[11]
In Vitro Ubiquitination Assay
This assay determines the ability of a PROTAC to induce the ubiquitination of the target protein.[12]
-
Objective: To detect the PROTAC-dependent ubiquitination of the POI.
-
Materials:
-
Recombinant E1 and E2 enzymes, E3 ligase, and POI.
-
Ubiquitin and ATP.
-
PROTAC of interest.
-
Ubiquitination reaction buffer.
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibodies against the POI and ubiquitin.
-
HRP-conjugated secondary antibody.
-
-
Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, E3, POI, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC or vehicle control (DMSO) to the reaction mixtures.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the POI to detect a ladder of higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used for confirmation.
-
-
Data Analysis: The intensity of the ubiquitinated protein bands is compared between the PROTAC-treated and control samples.
Western Blot for Protein Degradation
This is the most common method to quantify the degradation of a target protein in cells.[13]
-
Objective: To determine the DC50 and Dmax of a PROTAC in a cellular context.
-
Materials:
-
Cell line expressing the POI.
-
PROTAC of interest.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC or vehicle control for a specific duration (e.g., 2-24 hours).[13]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[13]
-
Block the membrane and incubate with the primary antibodies against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[13]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. The percentage of remaining protein is plotted against the PROTAC concentration to determine the DC50 and Dmax values.[8]
Conclusion
The linker is a critical component in PROTAC design, with its composition, length, and flexibility profoundly influencing the molecule's performance.[1][2][3][5] A systematic approach to linker optimization, involving the synthesis and evaluation of a library of PROTACs with diverse linkers, is essential for developing potent and selective protein degraders.[5] The experimental methodologies outlined in this guide provide a robust framework for the comparative analysis of PROTACs, enabling researchers to make data-driven decisions in the design of next-generation targeted protein degradation therapeutics.
References
- 1. chempep.com [chempep.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
Validating PROTAC Target Engagement: A Comparative Guide to Key Methodologies
For researchers, scientists, and drug development professionals, confirming the direct interaction of a Proteolysis-Targeting Chimera (PROTAC) with its intended protein of interest (POI) within the cellular environment is a cornerstone of preclinical development. This guide provides an objective comparison of leading experimental methods for validating PROTAC target engagement, offering detailed protocols and comparative data to inform assay selection.
PROTACs are innovative heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins.[1][2] A typical PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] Linkers, such as those synthesized using S-acetyl-PEG6-Boc, play a crucial role in optimizing the orientation and stability of the resulting ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[4][5]
The validation of this initial binding event, or target engagement, is critical to differentiate true degradation from off-target effects and to establish a clear structure-activity relationship for PROTAC optimization. This guide compares several widely used biophysical and cell-based assays for this purpose: NanoBRET/BRET, Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
Mechanism of Action of PROTACs
PROTACs induce the degradation of a target protein through a catalytic mechanism. The PROTAC molecule first binds to both the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can go on to induce the degradation of multiple POI molecules.[1][2]
Comparison of Target Engagement Validation Methods
The choice of assay for validating PROTAC target engagement depends on several factors, including the need for cellular context, the desired quantitative output (affinity, kinetics, or thermal stability), and throughput requirements. The following sections provide a detailed comparison of key methodologies.
| Method | Principle | Key Output(s) | Advantages | Disadvantages |
| NanoBRET/BRET | Bioluminescence Resonance Energy Transfer between a luciferase-tagged target and a fluorescent tracer in live cells.[6] | IC50 (in-cell affinity)[7] | Live-cell format provides physiological relevance; high-throughput compatible.[6] | Requires genetic modification of the target protein; tracer development can be challenging.[8] |
| CETSA | Ligand binding-induced thermal stabilization of the target protein in cells or lysates.[9] | Thermal Shift (ΔTagg), EC50[10] | Label-free and can be performed in intact cells or tissues, reflecting a more native environment.[9][11] | Not all proteins exhibit a thermal shift upon ligand binding; lower throughput than BRET.[10] |
| SPR | Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[12] | KD (affinity), kon/koff (kinetics)[13] | Real-time, label-free measurement of binding kinetics and affinity.[13] | Requires purified proteins and immobilization of one binding partner, which may affect its conformation.[12] |
| ITC | Measures the heat change upon molecular interaction.[14] | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[15] | Label-free, in-solution measurement providing a complete thermodynamic profile of the interaction.[15][16] | Requires large amounts of purified protein; low throughput and sensitive to buffer mismatches.[14] |
| FP | Change in the polarization of emitted light from a fluorescent probe upon binding to a larger molecule.[17] | Ki/IC50 (affinity)[17] | Homogeneous, in-solution assay that is high-throughput and cost-effective.[17] | Requires a suitable fluorescent probe; sensitive to changes in molecular volume upon binding.[17] |
Quantitative Data Comparison: Characterization of the BET Degrader MZ1
To illustrate the data generated by these different techniques, the following table presents representative quantitative data for the well-characterized BET degrader, MZ1, which targets the bromodomains of BET proteins (like BRD4) for degradation by the VHL E3 ligase.
| Method | Target | Parameter | Value | Reference |
| SPR | VHL | KD | 70 nM | [18] |
| VHL:Brd4BD2 (Ternary) | KD | ~2.7 nM | [13] | |
| ITC | VHL | KD | 66 nM | [19] |
| Brd4BD2 | KD | 4 nM | [19] | |
| FP (Competitive) | VHL | IC50 | 110 nM | [20] |
Note: The data presented are from different studies and experimental conditions may vary. Direct comparison of absolute values should be made with caution.
Experimental Protocols and Workflows
NanoBRET™/BRET Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a PROTAC to its target protein in living cells.[6] The target protein is fused to NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds to the same site as the PROTAC is used as the acceptor.[21] When the tracer binds to the target, BRET occurs. A competing PROTAC will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[21]
Detailed Protocol:
-
Cell Transfection:
-
Culture HEK293 cells in DMEM with 10% FBS.
-
Prepare a transfection complex with Opti-MEM®, the target-NanoLuc® fusion vector, and a transfection reagent according to the manufacturer's instructions.
-
Add the transfection complex to a suspension of HEK293 cells.
-
Seed the cell/transfection complex mixture into a white 96-well plate and incubate overnight.[7]
-
-
Compound Treatment:
-
Prepare a 10-point serial dilution of the PROTAC in Opti-MEM®.
-
Add the diluted PROTAC to the wells containing the transfected cells.
-
Immediately add the NanoBRET™ tracer to all wells at the recommended concentration.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[22]
-
-
Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as a PROTAC, can stabilize its target protein, leading to an increase in its melting temperature (Tagg).[9] This change in thermal stability is used to confirm target engagement in a cellular context.[9]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 7. benchchem.com [benchchem.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pelagobio.com [pelagobio.com]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. biorxiv.org [biorxiv.org]
- 21. selvita.com [selvita.com]
- 22. benchchem.com [benchchem.com]
S-acetyl-PEG6-Boc Linker: A Comparative Guide to its Impact on Ternary Complex Formation
In the rapidly evolving field of targeted protein degradation, the choice of a linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides a comprehensive comparison of the S-acetyl-PEG6-Boc linker's performance against other common linker classes, supported by experimental data, to aid researchers, scientists, and drug development professionals in the rational design of potent and effective protein degraders.
The linker, a seemingly simple component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] Its length, flexibility, and chemical composition directly influence the proximity and orientation of the target protein and the E3 ligase, which are crucial for efficient ubiquitination and subsequent degradation.[3]
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key parameters for this evaluation are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data from various studies to illustrate the impact of different linker types on PROTAC performance. While a direct head-to-head comparison of the this compound linker across multiple targets is limited in publicly available literature, the performance of PROTACs containing PEG6 linkers serves as a valuable proxy.
Table 1: Performance of BRD4-Targeting PROTACs with Different Linkers
| Linker Type | Linker Length | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | 3 PEG units | 55 | 85 | [4] |
| PEG4 | 4 PEG units | 20 | 95 | [4] |
| PEG5 | 5 PEG units | 15 | >98 | [4] |
| PEG6 | 6 PEG units | 30 | 92 | [4] |
| Alkyl Chain | 9 atoms | Weak Activity | - | [3] |
Table 2: Performance of BTK-Targeting PROTACs with a PEG6 Linker Derivative
| PROTAC | Linker Base | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | PEG6 | 2.2 | 97 | [5] |
Note: The PROTAC NC-1 is a non-covalent analogue derived from a compound with a PEG6 linker.
The data suggests that for BRD4-targeting PROTACs, a PEG5 linker provided the optimal degradation potency, with the PEG6 linker also demonstrating high efficacy.[4] In the case of BTK-targeting PROTACs, a derivative based on a PEG6 linker showed very potent degradation with a low nanomolar DC50 value and high Dmax.[5] It is important to note that the optimal linker is target-dependent, and what works for one protein-E3 ligase pair may not be optimal for another.
The Role of Linker Composition: PEG vs. Alternatives
Polyethylene glycol (PEG) linkers, such as the this compound linker, are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[] The flexibility of the PEG chain allows the PROTAC to adopt various conformations, facilitating the formation of a stable ternary complex.[2]
However, alternative linker chemistries are also being explored to modulate PROTAC properties:
-
Alkyl Chains: These provide a more hydrophobic and often more rigid alternative to PEG linkers. In some cases, replacing a PEG linker with an alkyl chain has been shown to impact degradation activity, highlighting that the linker's chemical composition, not just its length, is a critical factor.[3]
-
Rigid Linkers: Incorporating cyclic structures (e.g., piperazines, phenyl rings) into the linker can restrict its conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[7]
Experimental Protocols
Accurate and reproducible experimental data is the cornerstone of rational PROTAC design. Below are detailed methodologies for key experiments used to evaluate the impact of linkers on ternary complex formation and protein degradation.
Western Blot for Target Protein Degradation
This is a standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][8]
-
Cell Culture and Treatment:
-
Plate cells at a density to achieve 70-80% confluency at the time of treatment.
-
Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein and separate them by size using SDS-PAGE.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[8]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the binding kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase in real-time.[9][10]
-
Immobilization:
-
Immobilize the E3 ligase (e.g., VHL) onto the sensor chip surface.[10]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (Kd).[9]
-
In a separate experiment, inject a series of concentrations of the PROTAC over an immobilized target protein to determine its binary binding affinity.
-
-
Ternary Complex Analysis:
-
Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein over the immobilized E3 ligase.[11]
-
The resulting sensorgram will show the binding of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for the ternary complex.
-
Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to one protein in the absence and presence of the other protein. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[12]
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism and a typical experimental workflow.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.
Conclusion
The this compound linker, representative of the broader class of PEG linkers, offers a favorable balance of flexibility and hydrophilicity that can effectively promote the formation of a stable ternary complex and subsequent target protein degradation. However, the optimal linker design is highly dependent on the specific target protein and E3 ligase pair. A systematic comparison of various linker types, including PEG, alkyl, and rigid linkers, is crucial for the rational design of potent and selective PROTACs. The experimental protocols and comparative data presented in this guide provide a framework for researchers to navigate the complexities of linker optimization and accelerate the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aragen.com [aragen.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Stability of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of a linker is a critical attribute in the development of bioconjugates such as antibody-drug conjugates (ADCs) or PROTACs. It directly influences the therapeutic index by ensuring that the payload remains attached to the delivery molecule in systemic circulation and is released efficiently at the target site. Polyethylene glycol (PEG) linkers are widely incorporated into bioconjugate design to enhance hydrophilicity, improve pharmacokinetic (PK) profiles, and prolong circulation half-life.[1][2][3] This guide provides an objective comparison of the in vitro and in vivo stability of common PEG linker types, supported by experimental data and detailed methodologies.
Understanding Linker Stability: Cleavable vs. Non-Cleavable
The stability of a PEG linker is fundamentally determined by the chemical nature of the bond connecting it to the payload or the biomolecule. Linkers are broadly categorized into two types:
-
Non-Cleavable Linkers: These form highly stable bonds, such as amides, that are resistant to cleavage under physiological conditions.[4] The release of the payload from these linkers relies on the complete degradation of the antibody or protein component after internalization into the target cell.[4] Their primary advantage is high plasma stability, which minimizes premature drug release and potential off-target toxicity.[4]
-
Cleavable Linkers: These are designed to be stable in circulation but break under specific physiological triggers found within the target cell or tumor microenvironment.[1] This allows for controlled payload release. Common cleavage mechanisms include:
-
pH-Sensitivity (e.g., Hydrazones): Stable at physiological blood pH (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[2][5]
-
Reductive Cleavage (e.g., Disulfides): Stable in the bloodstream but are cleaved by high concentrations of reducing agents like glutathione, which is abundant in the cytoplasm.[5]
-
Enzymatic Cleavage (e.g., Valine-Citrulline): Peptide-based linkers that are cleaved by specific enzymes, such as cathepsin B, which are often upregulated in lysosomes or the tumor microenvironment.[5]
-
The PEG chain itself, composed of ether linkages, is generally stable and resistant to enzymatic cleavage or hydrolysis in plasma.[2] Its primary role is to confer favorable physicochemical properties to the entire conjugate.[1]
Data Presentation: Comparative Stability of PEG Linkers
The following table summarizes quantitative data on the stability of different linker chemistries often used in conjunction with PEG spacers. It is important to note that direct comparisons across different studies can be challenging due to variations in the specific conjugate, payload, and experimental conditions.
| Linker Type | Cleavage Mechanism | In Vitro Stability (Human Plasma/Buffer) | In Vivo Stability (Half-Life) | Key Considerations |
| Amide (Non-Cleavable) | Proteolytic Degradation | Highly stable due to robust amide bonds.[2][4] | Stability is tied to the half-life of the conjugated protein/antibody. | Offers the highest plasma stability, reducing off-target toxicity.[4] Relies on cellular machinery for payload release. |
| Hydrazone | pH-Sensitive Hydrolysis | Stable at pH 7.4; designed to hydrolyze at acidic pH (4.5-6.5).[2][5] | Variable; depends on the rate of internalization into acidic cellular compartments. | Stability is critically dependent on pH. Useful for targeting endosomal/lysosomal pathways. |
| Disulfide | Reductive Cleavage | Generally stable in plasma, but susceptible to cleavage by reducing agents.[5] | Can be cleaved by abundant glutathione in the cytoplasm of cells. | Stability can be influenced by the steric hindrance around the disulfide bond. |
| Valine-Citrulline (VC) | Enzymatic (Cathepsin B) | Generally stable; one study showed a half-life of > 7 days.[5] | Species-dependent. Can be unstable in mouse plasma (t½ ~144 hours) due to carboxylesterase 1c, but is significantly more stable in human and primate plasma.[5][6] | Excellent for targeting lysosomal release. Species differences are a critical consideration for preclinical model selection.[6] |
| Ester | Hydrolytic Cleavage | Susceptible to hydrolysis. The rate can be tuned by modifying the linker's chemical structure.[7][8] | Half-life can be adjusted from ~4 days to ~14 days by altering the linker length.[7] | Offers tunable release kinetics but may have lower systemic stability compared to amides. |
Experimental Protocols
Rigorous assessment of linker stability is crucial for preclinical development. The two primary methods are in vitro plasma stability assays and in vivo pharmacokinetic studies.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the bioconjugate in a biological matrix, predicting its potential for premature payload release in the circulatory system.[6]
Objective: To determine the rate of linker cleavage by measuring the amount of intact bioconjugate over time in plasma.
Materials:
-
Test bioconjugate (e.g., ADC)
-
Pooled human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein precipitation agent (e.g., Acetonitrile)
-
Immunoaffinity capture beads (e.g., Protein A) for ADCs
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a stock solution of the test bioconjugate.
-
Incubation: Incubate the bioconjugate in plasma at a specified concentration (e.g., 1 mg/mL) at 37°C. A control sample in PBS is often included to assess inherent chemical stability.[6]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 3, 5, and 7 days).[6]
-
Sample Processing: Stop the reaction by precipitating plasma proteins with a cold solvent like acetonitrile.[9] For ADCs, the conjugate can be isolated from plasma using immunoaffinity capture.[6]
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant (for released payload) or the captured ADC using LC-MS/MS to quantify the concentration of the intact bioconjugate or determine the drug-to-antibody ratio (DAR).[6]
-
Data Interpretation: Plot the percentage of remaining intact bioconjugate against time to determine its half-life (t½) in plasma. A decrease in DAR over time indicates linker cleavage.[6]
Protocol 2: In Vivo Pharmacokinetic (PK) Study
This assay evaluates the stability, distribution, and clearance of the bioconjugate in a living organism.
Objective: To determine key pharmacokinetic parameters, including the in vivo half-life of the bioconjugate.
Materials:
-
Test bioconjugate
-
Animal model (e.g., mice or rats)
-
Dosing and blood collection equipment
-
ELISA or LC-MS/MS system
Methodology:
-
Administration: Administer a single dose of the bioconjugate to a cohort of animals, typically via intravenous injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.) into tubes containing an anticoagulant.
-
Plasma Separation: Process the blood samples by centrifugation to separate the plasma.
-
Sample Analysis: Determine the concentration of the total and/or intact bioconjugate in the plasma samples using a validated analytical method such as ELISA or LC-MS/MS.[2]
-
Pharmacokinetic Analysis: Plot the plasma concentration of the bioconjugate versus time. Use this data to calculate key PK parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).[2]
Mandatory Visualizations
The following diagrams illustrate the workflows for the key stability experiments.
Caption: Workflow for an in vitro plasma stability assay.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. purepeg.com [purepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of S-acetyl-PEG6-Boc: A Guide for Laboratory Professionals
Effective management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides essential safety and logistical information for the proper disposal of S-acetyl-PEG6-Boc, a polyethylene glycol (PEG)-based PROTAC linker used in biomedical research and drug development. Adherence to these guidelines is crucial for mitigating risks to personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[2] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves).
-
Never mix this compound waste with incompatible materials. A general best practice is to avoid mixing different chemical waste streams.[3][4]
-
-
Container Management:
-
Use a container that is compatible with the chemical. The original product container, if empty, can be a suitable choice after proper rinsing. For waste collection, use a sturdy, leak-proof container with a secure screw-top cap.[3]
-
Ensure the waste container is tightly sealed at all times, except when adding waste, to prevent leaks or spills.[3][5]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3] Your institution's Environmental Health and Safety (EHS) department may have specific labeling requirements.
-
-
Storage:
-
Store the waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.[5]
-
The storage area should be away from drains and incompatible chemicals.
-
-
Disposal of Empty Containers:
-
Thoroughly rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or isopropanol).
-
The first rinseate must be collected and disposed of as hazardous waste in your designated this compound waste container.[3] Subsequent rinses may also need to be collected, depending on your institution's policies.
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste or recycling, in accordance with your institution's guidelines.[4][6]
-
-
Final Disposal:
Quantitative Data Summary
For researchers performing deprotection of the Boc group, it's important to manage the resulting byproducts. The most common method for Boc deprotection is under acidic conditions.
| Parameter | Value |
| Compound Name | This compound |
| Molecular Formula | C21H40O9S |
| Molecular Weight | 468.6 g/mol [8] |
| CAS Number | 1818294-39-1[8] |
| Hazard Classification (Inferred) | Harmful if swallowed, Very toxic to aquatic life with long-lasting effects[1] |
| Primary Disposal Route | Hazardous Waste Collection Program[4][6] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for the proper disposal of this compound and the logical relationship of the key disposal steps.
Caption: Workflow for the disposal of this compound.
Caption: Logical relationships in chemical waste disposal.
References
- 1. S-acetyl-PEG4-NHBoc|1404111-70-1|MSDS [dcchemicals.com]
- 2. targetmol.com [targetmol.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
